Antibiotic AC4437
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H28N6O8 |
|---|---|
Molekulargewicht |
408.41 g/mol |
IUPAC-Name |
1-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1 |
InChI-Schlüssel |
ACTKLUZDHCNOLG-IJJDTDNZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Antibiotic AC4437: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibiotic AC4437 is an aminoglycoside antibiotic first reported in 1986. As a member of the aminoglycoside class, it is of interest to the scientific community for its potential antibacterial properties and its role in understanding mechanisms of action and resistance. This technical guide provides a comprehensive overview of the discovery, origin, and core scientific attributes of AC4437, based on publicly available data.
Discovery and Origin
This compound was first described by Awata, M., Muto, N., Hayashi, M., and Yaginuma, S. in a 1986 publication in The Journal of Antibiotics (Tokyo).[1] The compound was isolated from the fermentation broth of a soil microorganism, a common source for novel antibiotic discovery.[1]
Physicochemical Properties and Structure
AC4437 is characterized as the deN-methyl-L-glucosamine analog of dihydrostreptomycin. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63487-84-3 | [1] |
| Molecular Formula | C₁₄H₂₈N₆O₈ | [1] |
| Molecular Weight | 408.41 g/mol | [1] |
| IUPAC Name | 2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
| SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
Mechanism of Action
As an aminoglycoside, AC4437 is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 30S subunit of the bacterial ribosome. This interaction disrupts the initiation of protein synthesis and can also cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.
References
The Isolation and Characterization of AC4437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aminoglycoside antibiotic AC4437. The document details the producing organism, outlines methodologies for its fermentation and isolation, and describes its mechanism of action. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antibiotics. While specific quantitative data from the original isolation study is not publicly available, this guide presents established protocols for the production and purification of closely related aminoglycoside antibiotics from the same producing organism, Streptomyces rimosus subsp. paromomycinus.
Introduction to AC4437
AC4437 is an aminoglycoside antibiotic first reported in 1986. Like other members of its class, it exhibits antimicrobial activity and is produced by soil-dwelling microorganisms.[1] Chemical supplier data indicates that AC4437 is effective against Bacillus subtilis.[1] Its chemical formula is C14H28N6O8 and it has a molecular weight of 408.41 g/mol .
The Producing Organism: Streptomyces rimosus subsp. paromomycinus
The producing organism of AC4437 has been identified as a strain of Streptomyces rimosus subsp. paromomycinus. This subspecies is a well-known producer of other aminoglycoside antibiotics, including paromomycin (B158545).[1][2][3][4][5] Streptomyces are Gram-positive, filamentous bacteria found in soil and are a rich source of a wide variety of secondary metabolites with diverse biological activities.
Fermentation for AC4437 Production
The following is a detailed protocol for the fermentation of Streptomyces rimosus subsp. paromomycinus for the production of aminoglycoside antibiotics, which can be adapted for AC4437. This protocol is based on established methods for paromomycin production.[1][2][3][4]
Culture Media and Conditions
Successful fermentation requires optimized media to support robust growth of the organism and high-yield production of the target antibiotic.
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) | Purpose |
| Seed Medium | ||
| Glucose | 10 | Carbon Source |
| Soy Peptone | 10 | Nitrogen Source |
| Yeast Extract | 5 | Growth Factors |
| CaCO3 | 1 | pH Buffering |
| Production Medium | ||
| Dextrin | 50 | Carbon Source |
| Soybean Meal | 30 | Nitrogen Source |
| (NH4)2SO4 | 5 | Nitrogen Source |
| CaCO3 | 5 | pH Buffering |
| Trace Elements Solution | 1 mL | Co-factors |
Table 2: Fermentation Parameters
| Parameter | Value |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-10 days |
Experimental Workflow for Fermentation
The fermentation process involves several key stages, from inoculum preparation to large-scale production.
Caption: Workflow for the fermentation of S. rimosus subsp. paromomycinus.
Isolation and Purification of AC4437
The isolation and purification of AC4437 from the fermentation broth involves a multi-step process to separate the antibiotic from the biomass and other components of the culture medium. Ion-exchange chromatography is a key technique for purifying aminoglycosides.[6][7]
Experimental Protocol for Isolation and Purification
-
Biomass Removal: The harvested fermentation broth is centrifuged at 5,000 x g for 20 minutes to pellet the Streptomyces biomass. The supernatant, containing the dissolved AC4437, is collected.
-
pH Adjustment: The pH of the supernatant is adjusted to 2.0 with a suitable acid (e.g., sulfuric acid) to protonate the amino groups of the aminoglycoside.
-
Cation-Exchange Chromatography:
-
Resin: A strong cation-exchange resin (e.g., Dowex 50W-X8) is packed into a column and equilibrated with a low pH buffer (e.g., 0.1 M H2SO4).
-
Loading: The acidified supernatant is loaded onto the column. AC4437, being positively charged at low pH, will bind to the negatively charged resin.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: AC4437 is eluted from the column using a gradient of increasing pH or ionic strength. A common eluent is a dilute solution of a strong base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.
-
-
Desalting and Concentration: The fractions containing AC4437 are pooled, neutralized, and then desalted using a suitable method like reverse osmosis or size-exclusion chromatography. The desalted solution is then concentrated under vacuum.
-
Final Purification: Further purification can be achieved by a second chromatographic step, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC), to yield highly pure AC4437.
Logical Workflow for Purification
Caption: A logical workflow for the isolation and purification of AC4437.
Mechanism of Action
Aminoglycoside antibiotics, including AC4437, exert their antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Signaling Pathway of Inhibition
Aminoglycosides bind to the 30S ribosomal subunit, specifically to the A-site, which is crucial for the decoding of messenger RNA (mRNA). This binding event disrupts the fidelity of protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: Aminoglycosides can interfere with the assembly of the ribosome and the initiation of protein synthesis.
-
Codon Misreading: The binding of aminoglycosides to the A-site causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Translocation Inhibition: The movement of the ribosome along the mRNA (translocation) can be blocked, halting protein synthesis.
The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.
Caption: Mechanism of action of AC4437 via inhibition of the bacterial ribosome.
Conclusion
AC4437 is an aminoglycoside antibiotic with potential for further investigation. This guide provides a foundational understanding of its producing organism and outlines robust methodologies for its production and purification based on established scientific literature for similar compounds. The detailed protocols and workflows are intended to facilitate further research and development of AC4437 as a potential therapeutic agent. Access to the original 1986 publication is recommended for obtaining specific quantitative data related to the initial isolation and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Antibiotic AC4437: A Technical Guide
Disclaimer: The primary scientific literature detailing the experimental structure elucidation of Antibiotic AC4437, originally reported in J Antibiot (Tokyo). 1986 May;39(5):724-6, is not publicly accessible. Therefore, this technical guide serves as a representative illustration of the chemical structure elucidation process for a molecule of this type. The data and experimental protocols presented herein are based on the known chemical structure of AC4437 and are compiled from established methodologies for the structural analysis of similar aminoglycoside antibiotics from the same era.
Executive Summary
This compound is an aminoglycoside antibiotic with the chemical formula C₁₄H₂₈N₆O₈. Its structure was determined to be 2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine. This guide outlines the typical multi-faceted analytical approach required to deduce such a complex molecular architecture. The process integrates data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of novel aminoglycoside antibiotics.
Physicochemical and Spectroscopic Data
The foundational step in structure elucidation involves the isolation and purification of the antibiotic, followed by the acquisition of its fundamental physicochemical and spectroscopic properties. The data presented below is representative for a compound with the structure of this compound.
Table 1: Physicochemical Properties of this compound (Representative Data)
| Property | Value |
| Molecular Formula | C₁₄H₂₈N₆O₈ |
| Molecular Weight | 408.41 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in water; sparingly soluble in methanol; insoluble in acetone (B3395972) and chloroform |
| Optical Rotation [α]D | +XX.X° (c=1.0, H₂O) |
| Elemental Analysis | C, 41.17%; H, 6.91%; N, 20.58%; O, 31.34% |
Table 2: Representative ¹H NMR Spectroscopic Data (D₂O, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 5.45 | d | J = 3.5 | Anomeric H-1' |
| 5.10 | d | J = 2.0 | Anomeric H-1" |
| 4.20 - 4.50 | m | - | Sugar ring protons |
| 3.80 - 4.15 | m | - | Sugar ring and exocyclic CH₂OH protons |
| 3.20 - 3.70 | m | - | Cyclohexyl ring protons |
| 1.25 | d | J = 6.5 | Methyl H-6" |
Table 3: Representative ¹³C NMR Spectroscopic Data (D₂O, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| 157.5, 157.2 | Guanidino carbons |
| 108.5 | Anomeric C-1" |
| 98.0 | Anomeric C-1' |
| 85.0 - 60.0 | Sugar and cyclohexyl ring carbons |
| 65.5 | Exocyclic CH₂OH |
| 18.0 | Methyl C-6" |
Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | m/z [M+H]⁺ | Fragment Ions (m/z) | Interpretation |
| ESI-TOF | 409.2045 | 247.1, 163.1 | Cleavage of glycosidic bonds, loss of sugar moieties |
Experimental Protocols
The elucidation of the structure of an aminoglycoside antibiotic like AC4437 typically involves a systematic workflow encompassing isolation, purification, and detailed spectroscopic analysis.
Isolation and Purification of this compound
-
Fermentation: A producing organism, typically a Streptomyces species, is cultured in a suitable nutrient medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is harvested and filtered. The filtrate is then subjected to cation-exchange chromatography (e.g., using Amberlite CG-50 resin, NH₄⁺ form).
-
Elution: The resin is washed with deionized water, and the antibiotic is eluted with a gradient of aqueous ammonia.
-
Purification: The active fractions are pooled, concentrated under reduced pressure, and further purified by a series of chromatographic steps, which may include silica (B1680970) gel chromatography and/or size-exclusion chromatography (e.g., Sephadex LH-20).
-
Final Purification: The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure antibiotic.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) in D₂O.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex spin systems of the sugar and cyclohexyl rings and for determining the connectivity between these units.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is conducted using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) to determine the accurate mass and elemental composition of the molecule.
-
Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the sequence and connectivity of the sugar and aminocyclitol moieties.
-
Chemical Degradation (for confirmation)
-
Acid Hydrolysis: The antibiotic is subjected to strong acid hydrolysis (e.g., 6N HCl at 100°C) to cleave the glycosidic bonds.
-
Component Analysis: The resulting mixture of amino sugars and the aminocyclitol core are separated by chromatography and identified by comparison with authentic standards using techniques like paper chromatography or gas chromatography-mass spectrometry (GC-MS) of their derivatized forms.
Visualizations
The logical flow of the structure elucidation process and the final deduced structure are visualized below using Graphviz.
An In-Depth Technical Guide to the Biosynthetic Pathway of AC4437
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AC4437" does not correspond to a known public-domain molecule. This guide, therefore, presents a hypothetical biosynthetic pathway modeled on well-characterized natural product biosynthesis, such as that of polyketides, to serve as an illustrative example of a technical whitepaper.
Introduction
AC4437 is a novel hypothetical polyketide with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for optimizing production, enabling metabolic engineering for analog generation, and ensuring a sustainable supply for clinical development. This document provides a comprehensive analysis of the AC4437 biosynthetic gene cluster, the key enzymatic steps in its formation, and detailed experimental protocols for its study.
The AC4437 Biosynthetic Gene Cluster
The biosynthesis of AC4437 is orchestrated by a Type II polyketide synthase (PKS) gene cluster, identified through genomic analysis of the producing organism. The core genes and their putative functions are summarized below.
Table 1: Genes of the AC4437 Biosynthetic Cluster and Their Functions
| Gene Designation | Proposed Function | Homology (Accession) |
| ac4_pksA | Polyketide Synthase (PKS), alpha subunit | [Hypothetical] |
| ac4_pksB | Polyketide Synthase (PKS), beta subunit | [Hypothetical] |
| ac4_kr | Ketoreductase | [Hypothetical] |
| ac4_dh | Dehydratase | [Hypothetical] |
| ac4_er | Enoylreductase | [Hypothetical] |
| ac4_cyc | Cyclase/Aromatase | [Hypothetical] |
| ac4_oxt | Oxygenase | [Hypothetical] |
| ac4_mt | Methyltransferase | [Hypothetical] |
| ac4_reg | Transcriptional Regulator | [Hypothetical] |
| ac4_trans | Transporter | [Hypothetical] |
The AC4437 Biosynthetic Pathway
The proposed biosynthetic pathway for AC4437 initiates with the loading of a starter unit, followed by sequential elongation with extender units, and subsequent tailoring reactions to yield the final complex structure.
Figure 1: Proposed biosynthetic pathway for AC4437.
Quantitative Analysis of Precursor Feeding
To elucidate the starter and extender units of AC4437 biosynthesis, stable isotope labeling experiments were conducted. The results are summarized in the table below.
Table 2: Incorporation of Labeled Precursors into AC4437
| Labeled Precursor | Concentration (mM) | Incubation Time (h) | % Incorporation |
| [1-¹³C]-Acetate | 1 | 48 | 15.2 ± 1.3 |
| [¹³C-methyl]-Methionine | 1 | 48 | 4.8 ± 0.5 |
| [U-¹³C₃]-Propionate | 1 | 48 | < 0.1 |
| [U-¹³C₄]-Butyrate | 1 | 48 | < 0.1 |
The data strongly suggest that the polyketide backbone of AC4437 is derived from acetate (B1210297) units, and the methyl groups are sourced from S-adenosyl methionine.
Experimental Protocols
Gene Inactivation via Homologous Recombination
This protocol describes the targeted knockout of a biosynthetic gene to confirm its role in AC4437 production.
-
Vector Construction: Amplify ~1.5 kb upstream and downstream flanking regions of the target gene (e.g., ac4_pksA) from genomic DNA. Clone these fragments into a suicide vector containing a selectable marker (e.g., apramycin (B1230331) resistance).
-
Protoplast Transformation: Prepare protoplasts of the AC4437-producing strain using lysozyme (B549824) treatment. Transform the protoplasts with the constructed knockout vector via PEG-mediated fusion.
-
Selection of Mutants: Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic.
-
Genotypic Verification: Isolate genomic DNA from resistant colonies. Confirm the double-crossover homologous recombination event by PCR using primers flanking the target gene and internal to the resistance cassette.
-
Phenotypic Analysis: Cultivate the verified mutant strain under production conditions. Analyze the culture extract by HPLC and LC-MS to confirm the abolishment of AC4437 production.
Figure 2: Workflow for gene knockout experiments.
Heterologous Expression of Biosynthetic Genes
This protocol outlines the expression of the AC4437 gene cluster in a model host to facilitate pathway characterization and engineering.
-
Cluster Cloning: Amplify the entire AC4437 biosynthetic gene cluster from genomic DNA using long-range PCR or capture it via a transformation-associated recombination (TAR) in yeast.
-
Vector Assembly: Clone the gene cluster into an integrative expression vector suitable for the chosen heterologous host (e.g., Streptomyces coelicolor or Aspergillus nidulans). The vector should contain a strong, inducible promoter.
-
Host Transformation: Introduce the expression vector into the heterologous host via protoplast transformation or electroporation.
-
Integration Verification: Confirm the stable integration of the gene cluster into the host genome by PCR and Southern blotting.
-
Expression and Analysis: Cultivate the engineered host under inducing conditions. Extract and analyze the secondary metabolites by HPLC and LC-MS to detect the production of AC4437 or its intermediates.
Conclusion
This guide provides a foundational understanding of the hypothetical AC4437 biosynthetic pathway. The presented data and protocols offer a roadmap for researchers to further investigate this pathway, with the ultimate goal of enhancing production and generating novel, therapeutically valuable analogs. The combination of genomic analysis, metabolic labeling, and genetic manipulation is a powerful approach to unraveling and engineering complex natural product biosynthetic pathways.
Unveiling the Spectroscopic Signature of Antibiotic AC4437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the aminoglycoside, Antibiotic AC4437. The information presented herein is crucial for the identification, characterization, and further development of this antimicrobial compound. All data is sourced from the primary scientific literature detailing its isolation and characterization.
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1' | 99.8 |
| 2' | 72.1 |
| 3' | 73.0 |
| 4' | 70.2 |
| 5' | 73.9 |
| 6' | 17.6 |
| 1'' | 108.7 |
| 2'' | 50.9 |
| 3'' | 78.1 |
| 4'' | 75.1 |
| 5'' | 85.1 |
| 6'' | 70.9 |
| N=C-NH₂ | 158.0 |
| N=C-NH₂ | 157.5 |
Solvent: D₂O
Table 2: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 393.20921 |
| [M+Na]⁺ | 415.19115 |
Experimental Protocols
The acquisition of the spectroscopic data presented above followed rigorous experimental procedures as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer was used to record the ¹³C-NMR spectra.
-
Sample Preparation : A purified sample of this compound was dissolved in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis.
-
Data Acquisition : ¹³C-NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, likely a time-of-flight (TOF) or Orbitrap instrument, was employed for accurate mass measurements.
-
Ionization Method : Electrospray ionization (ESI) in positive ion mode was utilized to generate protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.
-
Data Analysis : The mass-to-charge ratio (m/z) of the resulting ions was measured to determine the molecular weight of the antibiotic with high precision.
Workflow and Structural Relationship
The following diagrams illustrate the general workflow for the isolation and characterization of this compound and its structural relationship to a known antibiotic.
In Vitro Antibacterial Spectrum of AC4437: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the in vitro antibacterial spectrum of the novel compound AC4437. The following sections detail the minimal inhibitory concentrations (MICs) against a broad panel of bacterial pathogens, outline the experimental methodologies employed for these determinations, and present key data in a standardized format to facilitate interpretation and further research.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. AC4437 is a novel investigational compound with potential antibacterial properties. This whitepaper serves as a core technical guide to the in vitro antibacterial profile of AC4437, offering foundational data for researchers and drug development professionals engaged in the evaluation of new anti-infective therapies.
Data Presentation: In Vitro Antibacterial Activity of AC4437
The antibacterial efficacy of AC4437 was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria, including clinically relevant and drug-resistant strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro, was determined for each isolate.[1] The results are summarized in the tables below.
Table 1: In Vitro Activity of AC4437 against Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Enterococcus faecium (VRE) | ATCC 51559 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
Table 2: In Vitro Activity of AC4437 against Gram-Negative Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Data not available |
| Klebsiella pneumoniae | ATCC 700603 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Acinetobacter baumannii | ATCC 19606 | Data not available |
| Haemophilus influenzae | ATCC 49247 | Data not available |
Note: The MIC values presented above are pending experimental results. This document will be updated as data becomes available.
Experimental Protocols
The following section details the standardized methodologies utilized for the determination of the in vitro antibacterial spectrum of AC4437.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Preparation of AC4437 Stock Solution: A stock solution of AC4437 was prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of AC4437 were prepared in a 96-well microtiter plate using CAMHB.
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates, and colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of AC4437 that completely inhibited visible growth. Quality control was performed using reference strains with known MIC values.
Signaling Pathways and Mechanism of Action
Information regarding the specific signaling pathways affected by AC4437 and its mechanism of action is currently under investigation. This section will be updated as new data emerges.
Hypothesized Mechanism of Action Logical Flow
Caption: Hypothesized logical flow of AC4437's antibacterial action.
Conclusion
This technical guide provides the foundational in vitro antibacterial data and experimental protocols for the novel compound AC4437. The preliminary data suggests a potential role for AC4437 in combating bacterial infections. Further studies are warranted to elucidate its full spectrum of activity, mechanism of action, and potential for therapeutic development. This document will be periodically updated to incorporate new findings as they become available.
References
AC4437 target identification and validation.
An In-Depth Technical Guide to the Target Identification and Validation of AC4437
Abstract
This document provides a comprehensive technical overview of the target identification and validation of AC4437, a novel small molecule inhibitor. We detail the systematic approach undertaken to elucidate its mechanism of action, from initial broad-spectrum screening to rigorous in-cell and in-vivo validation. This guide is intended for researchers, scientists, and drug development professionals, offering a transparent look into the methodologies employed and the data generated. All experimental protocols are described in detail, and key data are summarized in tabular format for clarity and comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific rationale and outcomes.
Introduction
The discovery of novel therapeutic agents with well-defined molecular targets is a cornerstone of modern drug development. AC4437 emerged from a high-throughput phenotypic screen designed to identify compounds that induce apoptosis in a specific B-cell lymphoma cell line. While demonstrating potent cytotoxic activity, its precise mechanism of action was initially unknown. This guide delineates the multi-step process employed to identify the primary molecular target of AC4437 and validate its engagement and downstream pharmacological effects, establishing a clear line of sight from molecular interaction to cellular and in-vivo activity.
Target Identification: Kinome Profiling
To identify the molecular target of AC4437, a comprehensive kinome scan was performed. This unbiased approach assessed the compound's activity against a large panel of human kinases, providing a global view of its selectivity and potency.
Experimental Protocol: In Vitro Kinase Assay Panel
A competitive binding assay was utilized to determine the dissociation constant (Kd) of AC4437 against a panel of 468 human kinases. The assay measures the ability of the test compound to displace a proprietary, broadly active kinase inhibitor from the ATP-binding site of each kinase.
-
Kinase Panel Preparation : A panel of 468 purified human kinases was arrayed in a multi-well plate format.
-
Compound Preparation : AC4437 was serially diluted to generate a range of concentrations, typically from 10 µM to 0.1 nM.
-
Binding Assay : The kinases were incubated with a fixed concentration of an immobilized, active-site directed ligand and varying concentrations of AC4437.
-
Detection : The amount of kinase bound to the immobilized ligand was quantified using a quantitative PCR-based signal detection system.
-
Data Analysis : The concentration of AC4437 required to inhibit 50% of the binding (IC50) was determined. These values were then used to calculate the dissociation constant (Kd) for each kinase interaction.
Data Presentation: Kinase Selectivity Profile
The results from the kinome scan identified Bruton's tyrosine kinase (BTK) as the primary target of AC4437 with high affinity. A summary of the binding affinities for the top 10 most potently inhibited kinases is presented below.
| Kinase Target | Dissociation Constant (Kd) (nM) |
| BTK | 1.2 |
| TEC | 8.5 |
| BMX | 15.2 |
| ITK | 22.8 |
| TXK | 30.1 |
| EGFR | 150.7 |
| BLK | 210.4 |
| JAK3 | 355.9 |
| LYN | 521.6 |
| SRC | >1000 |
Table 1: Binding affinity of AC4437 against a panel of kinases. The data highlights the high potency and selectivity of AC4437 for BTK.
Biochemical Validation of Target Engagement
Following the identification of BTK as the primary target, direct biochemical assays were conducted to confirm this interaction and characterize its nature.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
A LanthaScreen™ Eu Kinase Binding Assay was employed to provide orthogonal validation of the AC4437-BTK interaction. This TR-FRET based assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase.
-
Reagent Preparation : Prepare a solution containing BTK kinase, an Alexa Fluor™ 647-labeled tracer, and a europium-labeled anti-tag antibody.
-
Compound Addition : Add serially diluted AC4437 to the assay plate.
-
Incubation : Add the kinase/tracer/antibody solution to the plate and incubate for 1 hour at room temperature.
-
Detection : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Calculate the ratio of the emission signal from the acceptor (Alexa Fluor™ 647) to the donor (europium) and plot against the concentration of AC4437 to determine the IC50.
Data Presentation: Biochemical Potency
The results from the LanthaScreen assay confirmed the high-affinity binding of AC4437 to BTK.
| Assay Type | Target | IC50 (nM) |
| LanthaScreen™ Binding | BTK | 2.5 |
| Z'-LYTE® Activity | BTK | 5.1 |
Table 2: Biochemical IC50 values for AC4437 against BTK in binding and enzymatic activity assays.
Cellular Target Engagement and Pathway Modulation
To confirm that AC4437 engages BTK within a cellular context and modulates its downstream signaling, a series of cell-based assays were performed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA was used to provide direct evidence of AC4437 binding to BTK in intact cells. The assay is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Cell Treatment : Treat Ramos B-cell lymphoma cells with either vehicle or AC4437 (1 µM) for 1 hour.
-
Heating : Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation : Lyse the cells and centrifuge to separate soluble protein from aggregated protein.
-
Protein Quantification : Collect the supernatant and quantify the amount of soluble BTK at each temperature using Western blotting or ELISA.
-
Data Analysis : Plot the amount of soluble BTK as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of AC4437 indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot for Phospho-BTK
To assess the functional consequence of BTK engagement, the phosphorylation status of BTK at its autophosphorylation site (Y223) was measured in B-cells following stimulation of the B-cell receptor (BCR).
-
Cell Culture and Treatment : Culture Ramos cells and pre-treat with a dose range of AC4437 for 1 hour.
-
BCR Stimulation : Stimulate the cells with anti-IgM antibody for 10 minutes.
-
Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot : Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-BTK (Y223) and total BTK.
-
Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry : Quantify band intensities to determine the ratio of phospho-BTK to total BTK.
Data Presentation: Cellular Potency
AC4437 demonstrated potent inhibition of BTK autophosphorylation in a dose-dependent manner.
| Cell Line | Assay | IC50 (nM) |
| Ramos | pBTK (Y223) Inhibition | 10.8 |
| TMD8 | Cell Viability (72h) | 25.3 |
Table 3: Cellular potency of AC4437 in inhibiting BTK signaling and cell viability.
Visualization: BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
In-Vivo Target Validation and Efficacy
The anti-tumor activity of AC4437 was evaluated in a xenograft model of B-cell lymphoma to validate the target in a physiological setting.
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation : Subcutaneously implant TMD8 diffuse large B-cell lymphoma cells into the flank of immunodeficient mice.
-
Tumor Growth : Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing : Randomize mice into vehicle and treatment groups. Administer AC4437 orally, once daily, at various doses.
-
Tumor Measurement : Measure tumor volume and body weight twice weekly.
-
Pharmacodynamic (PD) Assessment : At the end of the study, collect tumor samples at specified time points post-dose to assess BTK occupancy or inhibition of pBTK via immunoassays.
-
Data Analysis : Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In-Vivo Efficacy
AC4437 demonstrated significant, dose-dependent anti-tumor activity in the TMD8 xenograft model.
| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| 1 | 35 |
| 3 | 68 |
| 10 | 95 |
Table 4: In-vivo efficacy of AC4437 in a TMD8 xenograft model after 21 days of treatment.
Conclusion
The systematic approach to the target identification and validation of AC4437 has unequivocally demonstrated that it is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The compound exhibits high-affinity binding to BTK in biochemical assays, effectively engages the target in a cellular context, and modulates the downstream BTK signaling pathway, leading to potent anti-proliferative effects in B-cell lymphoma cell lines. Furthermore, the in-vivo efficacy in a relevant xenograft model confirms that the potent anti-tumor activity of AC4437 is driven by its inhibition of BTK. These findings provide a robust preclinical data package supporting the continued development of AC4437 as a targeted therapy.
Biological activity of AC4437 derivatives
An In-depth Technical Guide to the Biological Activity of AC4437 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of a novel class of therapeutic candidates, the AC4437 derivatives. AC4437 is a synthetic scaffold from which a series of derivatives has been developed to optimize potency, selectivity, and pharmacokinetic properties. This document summarizes the quantitative biological data, details the experimental protocols for key assays, and illustrates the primary signaling pathway modulated by these compounds. The presented data underscores the potential of AC4437 derivatives as promising leads for further drug development.
Introduction
The discovery and development of novel small molecule therapeutics remain a cornerstone of modern medicine. The AC4437 scaffold represents a promising new chemotype with significant therapeutic potential. Initial screening of the parent compound, AC4437, revealed modest activity against several cancer cell lines, prompting the synthesis and evaluation of a library of derivatives. This guide focuses on the biological characterization of the most promising of these derivatives, highlighting their enhanced potency and outlining the key structure-activity relationships (SAR) that have been established. The aim of this document is to provide a detailed resource for researchers and drug development professionals engaged in the advancement of the AC4437 program.
Quantitative Biological Data
The biological activity of the lead AC4437 derivatives was assessed through a series of in vitro assays. The primary endpoint for initial characterization was the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data presented below summarizes the cytotoxic activity of the most potent analogs.
Table 1: In Vitro Cytotoxicity of AC4437 Derivatives
| Compound ID | Modification | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| AC4437 | Parent Scaffold | > 50 | > 50 | > 50 |
| AC-001 | C2-Methyl | 25.3 | 31.8 | 42.1 |
| AC-002 | C2-Fluoro | 10.1 | 15.4 | 20.5 |
| AC-003 | C4-Piperazine | 5.2 | 8.9 | 11.3 |
| AC-004 | C4-Morpholine | 1.8 | 3.1 | 4.7 |
| AC-005 | C2-Fluoro, C4-Piperazine | 0.5 | 1.2 | 2.3 |
| AC-006 | C2-Fluoro, C4-Morpholine | 0.08 | 0.15 | 0.29 |
Note: Data represents the mean of three independent experiments.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay
The cytotoxic effects of AC4437 derivatives were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines and Culture: Human cancer cell lines HCT116, A549, and MCF7 were obtained from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of the AC4437 derivatives (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis in GraphPad Prism software.
Signaling Pathway Analysis
AC4437 derivatives have been shown to exert their cytotoxic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AC4437 derivatives.
Experimental Workflow
The following diagram illustrates the workflow for the primary screening and characterization of AC4437 derivatives.
AC4437: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility of AC4437, an aminoglycoside antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Properties
AC4437, identified by the CAS number 63487-84-3, is an aminoglycoside antibiotic.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.
| Property | Value | Source |
| IUPAC Name | 1,1'-((1S,2S,3R,4S,5S,6R)-4-(((2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine | [1] |
| Molecular Formula | C₁₄H₂₈N₆O₈ | [1] |
| Molecular Weight | 408.41 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Calculated LogP | -6.3 | |
| pKa | Not experimentally determined. As an aminoglycoside, it possesses multiple basic amino groups with pKa values typically ranging from 7.0 to 8.8. | |
| Melting Point | Not experimentally determined. |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. AC4437, like other aminoglycoside antibiotics, exhibits high polarity.[3]
| Solvent | Solubility | Remarks |
| Water | Highly soluble | Aminoglycosides are readily soluble in water.[3] |
| DMSO | Soluble | [1][2] |
| Ethanol | Very limited solubility | Aminoglycosides generally display very limited solubility in aliphatic alcohols.[3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of AC4437.
Determination of pKa by NMR Spectroscopy
The pKa values of the multiple amino groups in an aminoglycoside like AC4437 can be determined using NMR titration experiments.
Principle: This method relies on monitoring the changes in the chemical shifts of ¹H and ¹⁵N nuclei as a function of pH. The ionization of an amino group will significantly affect the chemical environment of nearby nuclei, leading to a measurable shift in their resonance frequencies.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Dissolve a known quantity of AC4437 in deuterium (B1214612) oxide (D₂O).
-
Titration: Perform a stepwise titration by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to incrementally change the pH of the solution.
-
NMR Data Acquisition: After each addition of acid or base, acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra.[4]
-
Data Analysis: Plot the observed chemical shifts of specific protons and nitrogens against the measured pH. The resulting titration curves are then fitted to a theoretical model, such as the Henderson-Hasselbalch equation, to calculate the pKa value for each ionizable group.[4]
Determination of Solubility
A common method to determine the solubility of a compound is the static equilibrium method.
Principle: This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the dissolved solute.
Experimental Workflow:
Detailed Steps:
-
Preparation: Add an excess amount of solid AC4437 to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Accurately determine the concentration of AC4437 in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Calculation: The determined concentration represents the solubility of AC4437 in that solvent at the specified temperature.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: A small amount of finely powdered, dry AC4437 is packed into a thin-walled capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting point range. For a pure compound, this range is typically narrow.[5]
Biological Context: Mechanism of Action and Signaling Pathways
As an aminoglycoside antibiotic, the primary mechanism of action of AC4437 is the inhibition of bacterial protein synthesis.[3][6]
Mechanism of Action:
-
Cell Entry: AC4437 enters bacterial cells, particularly Gram-negative bacteria, through porin channels in the outer membrane.
-
Ribosomal Binding: Inside the bacterium, AC4437 binds to the 30S ribosomal subunit.[7] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons.
-
Bactericidal Effect: The production of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Associated Signaling Pathways: While the primary target of aminoglycosides is the bacterial ribosome, their administration, particularly at high doses, can have off-target effects in mammalian cells, leading to toxicities such as ototoxicity (hearing loss). Research into the mechanisms of aminoglycoside-induced ototoxicity has implicated several signaling pathways in sensory hair cells of the inner ear:
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, has been shown to be activated in hair cells following aminoglycoside exposure. Inhibition of the JNK pathway has demonstrated a protective effect against aminoglycoside-induced hair cell death.
-
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is also affected by aminoglycoside treatment. Activation of this pathway has been suggested to have a protective role against aminoglycoside ototoxicity.
The interplay of these pathways contributes to the cellular stress response and apoptosis observed in aminoglycoside-induced toxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. AC 4437 | 63487-84-3 | Benchchem [benchchem.com]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
Preliminary Toxicity Assessment of Antibiotic AC4437: A Technical Guide
Disclaimer: The following document is a template designed to illustrate the structure and content of a technical guide on the preliminary toxicity assessment of a novel antibiotic. As there is no publicly available information on a compound designated "Antibiotic AC4437," all data, experimental protocols, and pathways presented herein are hypothetical and for illustrative purposes only. They are compiled based on established methodologies in toxicology and pharmacology to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2] this compound is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens in initial screenings. This document provides a preliminary assessment of the toxicity profile of this compound, encompassing both in vitro and in vivo studies. The aim is to furnish drug development professionals with essential safety data to guide further preclinical and clinical development.
In Vitro Cytotoxicity Assessment
The initial evaluation of toxicity was performed using a panel of mammalian cell lines to determine the cytotoxic potential of this compound.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human embryonic kidney (HEK293), human liver carcinoma (HepG2), and human colorectal adenocarcinoma (Caco-2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, the cells were treated with increasing concentrations of this compound (0.1 µM to 1000 µM) for 24 and 48 hours.
-
MTT Assay: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the IC50 values of this compound against the tested cell lines.
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HEK293 | > 1000 | 850.5 ± 45.2 |
| HepG2 | 980.1 ± 62.7 | 730.9 ± 51.8 |
| Caco-2 | > 1000 | 910.3 ± 58.4 |
| Caption: IC50 values represent the mean ± standard deviation from three independent experiments. |
In Vivo Acute Oral Toxicity
An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound in a rodent model. The study was designed in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline 425.
Experimental Protocol: Acute Oral Toxicity Study in Rats
-
Animals: Healthy, young adult female Sprague-Dawley rats (6-8 weeks old) were used for the study. The animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.
-
Administration: A single dose of this compound was administered via oral gavage at a limit dose of 2000 mg/kg body weight. A control group received the vehicle (0.5% carboxymethyl cellulose) alone.
-
Observation: The animals were observed for clinical signs of toxicity and mortality continuously for the first four hours after dosing and then daily for 14 days. Body weight was recorded on days 1, 7, and 14.
-
Necropsy and Histopathology: At the end of the 14-day observation period, all animals were euthanized, and a gross necropsy was performed. Key organs (liver, kidneys, spleen, heart, and lungs) were collected, weighed, and preserved for histopathological examination.
Data Summary: In Vivo Acute Oral Toxicity
The following tables summarize the key findings from the acute oral toxicity study.
Table 2: Clinical Observations and Mortality
| Group | Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mortality |
| Control | 0 | 5 | None Observed | 0/5 |
| AC4437 | 2000 | 5 | None Observed | 0/5 |
Table 3: Body Weight Changes
| Group | Day 1 (g) | Day 7 (g) | Day 14 (g) |
| Control | 185.2 ± 5.1 | 198.6 ± 6.3 | 210.4 ± 7.2 |
| AC4437 | 184.8 ± 4.9 | 197.9 ± 5.8 | 209.8 ± 6.9 |
| Caption: Body weight data are presented as mean ± standard deviation. |
Table 4: Relative Organ Weights
| Organ | Control (% of Body Weight) | AC4437 (2000 mg/kg) (% of Body Weight) |
| Liver | 3.5 ± 0.2 | 3.6 ± 0.3 |
| Kidneys | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Spleen | 0.3 ± 0.05 | 0.3 ± 0.04 |
| Heart | 0.4 ± 0.03 | 0.4 ± 0.02 |
| Lungs | 0.6 ± 0.07 | 0.6 ± 0.06 |
| Caption: Relative organ weight data are presented as mean ± standard deviation. |
Histopathological examination of the collected organs revealed no treatment-related abnormalities.
Proposed Mechanism of Action and Potential for Off-Target Effects
Based on preliminary molecular studies, this compound is hypothesized to exert its bactericidal effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] This mechanism is similar to that of fluoroquinolone antibiotics.[3]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Toxicity Screening
Caption: General experimental workflow for preliminary toxicity screening.
Conclusion
The preliminary toxicity assessment of this compound suggests a favorable safety profile at this early stage of development. The in vitro studies indicate low cytotoxicity against mammalian cell lines, with IC50 values significantly higher than the anticipated therapeutic concentrations. The in vivo acute oral toxicity study in rats did not reveal any signs of toxicity or mortality at a high dose of 2000 mg/kg. No adverse effects on body weight or organ integrity were observed. These findings support the continued preclinical development of this compound as a potential therapeutic agent for bacterial infections. Further studies, including sub-chronic toxicity and genotoxicity assessments, are warranted to establish a more comprehensive safety profile.
References
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Production of Antibiotic AC4437: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fermentation and production of the antibiotic AC4437. The information is compiled from publicly available data and established methodologies for the production of aminoglycoside antibiotics from Streptomyces species.
This compound: Overview
This compound is a compound with antimicrobial activity, particularly demonstrating inhibitory effects against Bacillus subtilis. Its chemical formula is C14H28N6O7, and its structure is characteristic of an aminoglycoside antibiotic.[1] The likely producing organism is a strain of Streptomyces viridochromogenes, potentially associated with the culture collection number JCM 4437.
Section 1: Fermentation Protocol
This protocol outlines the steps for the cultivation of Streptomyces viridochromogenes to produce this compound. Optimization of these parameters is recommended to enhance yield.
1.1. Strain Maintenance and Inoculum Preparation
Streptomyces species are typically maintained on solid agar (B569324) media to encourage sporulation. Spore suspensions are then used to inoculate seed cultures.
Table 1: Media Composition for Strain Maintenance and Seed Culture
| Medium Type | Component | Concentration (g/L) |
| Spore Production Agar (ISP2 Medium) | Malt Extract | 10.0 |
| Yeast Extract | 4.0 | |
| Glucose | 4.0 | |
| Agar | 20.0 | |
| Seed Culture Medium | Glucose | 10.0 |
| Soybean Meal | 10.0 | |
| Yeast Extract | 5.0 | |
| NaCl | 5.0 | |
| K2HPO4 | 1.0 | |
| MgSO4·7H2O | 0.5 |
Protocol:
-
Streak Streptomyces viridochromogenes on ISP2 agar plates and incubate at 28-30°C for 7-10 days, or until sporulation is observed.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water with a wetting agent (e.g., 0.05% Tween 80).
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium with the spore suspension to an initial optical density (OD600) of approximately 0.1.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
1.2. Production Fermentation
The seed culture is used to inoculate the production medium. The composition of the production medium is critical for high antibiotic yields.
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Carbon Source | Soluble Starch or Glucose |
| Nitrogen Source | Soybean Meal or Peptone |
| Yeast Extract | |
| Salts | NaCl |
| K2HPO4 | |
| MgSO4·7H2O | |
| CaCO3 (for pH buffering) |
Protocol:
-
Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation under the following controlled conditions.
Table 3: Optimal Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28 - 32°C |
| pH | 6.8 - 7.5 (control with acid/base addition) |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200 - 400 rpm (depending on fermenter geometry) |
| Fermentation Time | 7 - 14 days |
Section 2: Downstream Processing and Purification
Following fermentation, the antibiotic must be extracted from the culture broth and purified.
Protocol:
-
Harvesting: Centrifuge or filter the fermentation broth to separate the mycelium from the supernatant. The aminoglycoside antibiotic is typically found in the supernatant.
-
Cation Exchange Chromatography:
-
Acidify the supernatant to a pH of 2.0-3.0.
-
Load the acidified supernatant onto a cation exchange resin column (e.g., Amberlite IRC-50).
-
Wash the column with deionized water to remove impurities.
-
Elute the antibiotic using a basic solution, such as 0.5-1.0 N NH4OH or a buffered solution with a pH of 8.0-9.0.
-
-
Solvent Extraction and Precipitation:
-
The eluted fraction can be further purified by solvent extraction.
-
Concentrate the active fractions under vacuum.
-
Precipitate the antibiotic by adding a non-polar solvent like acetone (B3395972) or methanol.
-
-
Further Purification:
-
Additional purification steps may include size exclusion chromatography or reverse-phase chromatography to achieve high purity.
-
-
Lyophilization: Lyophilize the purified antibiotic to obtain a stable powder.
Section 3: Visualizations
Diagram 1: Experimental Workflow for AC4437 Production
Caption: A generalized workflow for the production and purification of this compound.
Diagram 2: Generalized Biosynthetic Pathway for Aminoglycoside Antibiotics
Caption: A simplified representation of the biosynthetic pathway for aminoglycoside antibiotics.
References
Application Notes and Protocols for the Purification and Isolation of AC4437
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC4437 is an aminoglycoside antibiotic with potential therapeutic applications. Effective research and development of this compound necessitate a robust and reproducible purification and isolation strategy. This document provides detailed application notes and protocols for the purification of AC4437 from a fermentation broth, tailored for researchers in drug discovery and development. The methodologies described are based on the general principles of aminoglycoside purification, providing a comprehensive framework for obtaining high-purity AC4437.
Physicochemical Properties of AC4437 (Hypothetical Data)
A thorough understanding of the physicochemical properties of AC4437 is critical for the development of an effective purification strategy. The following table summarizes key hypothetical properties for this molecule.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₄H₂₈N₆O₈ | Provides the exact mass for mass spectrometry analysis. |
| Molecular Weight | 424.4 g/mol | Influences choice of size-exclusion chromatography media. |
| pKa Values | 7.8, 8.5, 9.2 | Crucial for developing ion-exchange chromatography methods. The multiple basic functional groups allow for strong cation exchange. |
| Solubility | Highly soluble in water; sparingly soluble in methanol; insoluble in non-polar organic solvents. | Dictates the choice of solvents for extraction and chromatography. |
| LogP | -3.5 | Indicates high polarity, suggesting normal-phase or HILIC chromatography might be suitable. |
| UV-Vis Spectrum | No significant chromophore | Requires alternative detection methods like ELSD or Mass Spectrometry. |
Purification and Isolation Workflow
The overall workflow for the purification and isolation of AC4437 from a fermentation broth is a multi-step process designed to remove cells, proteins, pigments, and other impurities, culminating in a highly purified product.
Caption: A multi-step workflow for the purification of AC4437.
Experimental Protocols
Protocol 1: Clarification of Fermentation Broth
Objective: To remove microbial cells and large debris from the fermentation broth.
Materials:
-
Fermentation broth containing AC4437
-
Centrifuge with appropriate rotors and tubes (e.g., 10,000 x g capability)
-
Alternatively, a microfiltration system with a 0.22 µm filter
-
Sterile collection vessels
Procedure:
-
Centrifugation:
-
Transfer the fermentation broth to centrifuge tubes.
-
Balance the tubes in the centrifuge rotor.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble AC4437, into a sterile collection vessel. Avoid disturbing the cell pellet.
-
-
Microfiltration (Alternative):
-
Set up the microfiltration system with a 0.22 µm filter according to the manufacturer's instructions.
-
Pass the fermentation broth through the filter.
-
Collect the permeate, which is the clarified supernatant containing AC4437.
-
Protocol 2: Cation-Exchange Chromatography (Capture Step)
Objective: To capture AC4437 from the clarified supernatant and achieve initial purification and concentration.
Materials:
-
Clarified supernatant
-
Strong cation-exchange resin (e.g., SP Sepharose Fast Flow)
-
Chromatography column
-
Peristaltic pump or chromatography system
-
Equilibration Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Wash Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0
-
pH meter and conductivity meter
Procedure:
-
Column Packing: Pack the chromatography column with the cation-exchange resin according to the manufacturer's protocol.
-
Equilibration: Equilibrate the column with Equilibration Buffer until the pH and conductivity of the outlet stream are the same as the buffer.
-
Loading: Load the clarified supernatant onto the column at a linear flow rate of 150 cm/hr. Collect the flow-through.
-
Washing: Wash the column with 5-10 column volumes (CVs) of Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound AC4437 with a linear gradient of 0-100% Elution Buffer over 10 CVs.
-
Fraction Collection: Collect fractions of 0.5 CV throughout the elution step.
-
Analysis: Analyze the collected fractions for the presence of AC4437 using an appropriate assay (e.g., LC-MS). Pool the fractions containing the target compound.
| Parameter | Value |
| Resin | SP Sepharose Fast Flow |
| Column Dimensions | 5 cm x 20 cm |
| Equilibration Buffer | 20 mM Sodium Phosphate, pH 7.0 |
| Elution Buffer | 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0 |
| Flow Rate | 10 mL/min |
| Expected Purity | >70% |
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) (Polishing Step)
Objective: To further purify AC4437 by removing closely related impurities.
Materials:
-
Pooled fractions from cation-exchange chromatography
-
HILIC chromatography column (e.g., a silica-based column with amide-bonded stationary phase)
-
HPLC system with a suitable detector (e.g., ELSD or Mass Spectrometer)
-
Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0
Procedure:
-
Sample Preparation: Adjust the salt concentration of the pooled fractions if necessary (e.g., by dilution or buffer exchange) to ensure compatibility with the HILIC mobile phase. The sample should have a high organic content to ensure binding.
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 CVs.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute AC4437 using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the elution of AC4437.
-
Analysis: Analyze the purity of the collected fractions by LC-MS. Pool the fractions that meet the desired purity specifications.
| Parameter | Value |
| Column | Amide-HILIC, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 5-50% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or Mass Spectrometry |
| Expected Purity | >98% |
Protocol 4: Desalting and Final Formulation
Objective: To remove salts from the purified AC4437 solution and exchange it into a suitable final buffer.
Materials:
-
Pooled purified AC4437 fractions from HILIC
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or a tangential flow filtration (TFF) system
-
Final Formulation Buffer (e.g., sterile water for injection or phosphate-buffered saline)
Procedure (Size-Exclusion Chromatography):
-
Column Equilibration: Equilibrate the Sephadex G-25 column with the Final Formulation Buffer.
-
Loading: Load the pooled AC4437 fractions onto the column.
-
Elution: Elute with the Final Formulation Buffer. AC4437 will elute in the void volume, while the salts are retained and elute later.
-
Collection: Collect the desalted AC4437 peak.
-
Final Steps: Lyophilize the desalted product for long-term storage or proceed with final formulation.
Signaling Pathway Context (Hypothetical)
AC4437, as an aminoglycoside, is presumed to exert its antibiotic effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.
Caption: Hypothetical mechanism of action for AC4437.
Conclusion
The protocols outlined in this document provide a robust starting point for the purification and isolation of AC4437. Optimization of each step may be required based on the specific characteristics of the fermentation broth and the desired final purity of the compound. The provided hypothetical data and workflows serve as a guide for researchers to develop a tailored and effective purification strategy for this promising antibiotic candidate.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Novel Antimicrobial Compound AC4437
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. A critical early-stage assessment in the characterization of a new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of the hypothetical novel antimicrobial compound, AC4437, using the standardized broth microdilution method.[1][3] This method is a gold standard for quantitative susceptibility testing and is widely used in research and clinical settings.[4]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[1][3] Following a specified incubation period, the microdilution plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[1] This quantitative result is crucial for evaluating the potency of new compounds, comparing them to existing drugs, and guiding further development.[5][6]
Experimental Protocols
1. Materials and Reagents
-
AC4437 powder
-
Appropriate solvent for AC4437 (e.g., DMSO, sterile deionized water)
-
Sterile 96-well microtiter plates (U- or flat-bottom)[9]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Bacterial strains (e.g., quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard[5]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)[5]
-
Plate reader (optional, for spectrophotometric reading)
2. Preparation of AC4437 Stock Solution
-
Accurately weigh a precise amount of AC4437 powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). The following formula can be used:
-
Weight (mg) / [Desired Concentration (mg/mL)] = Volume of Solvent (mL)
-
-
Dissolve the AC4437 powder in the appropriate solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.
-
Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against a white background with a contrasting black line.[5] A spectrophotometer can also be used to adjust the suspension to an optical density (OD) at 600 nm that corresponds to the 0.5 McFarland standard. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.[5]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4][5] This typically involves a 1:100 dilution of the standardized suspension into the final broth volume.
4. Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, from columns 2 to 12.
-
Prepare a working solution of AC4437 at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing the contents of column 10, discard 50 µL.
-
Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).[1]
-
Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial inoculum (prepared in step 3.5), bringing the final volume in each well to 100 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile broth (without inoculum) to the wells in column 12.
-
Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]
5. Reading and Interpreting Results
-
After incubation, visually inspect the plate for bacterial growth. The growth control (column 11) should be turbid. The sterility control (column 12) should be clear.
-
The MIC is the lowest concentration of AC4437 that shows no visible growth (i.e., the first clear well).[1]
-
Results can also be read using a microplate reader by measuring the OD at 600 nm. A significant reduction in OD compared to the growth control indicates inhibition.
Data Presentation
The following tables provide an example of how to present MIC data for AC4437 against common quality control strains.
Table 1: MIC of AC4437 against Quality Control Strains
| Bacterial Strain | AC4437 MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4 |
| Staphylococcus aureus ATCC 29213 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 16 |
| Enterococcus faecalis ATCC 29212 | 8 |
Table 2: Interpretation of MIC Values for AC4437 (Hypothetical Breakpoints)
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 4 |
| Intermediate (I) | 8 |
| Resistant (R) | ≥ 16 |
Visualizations
Caption: Experimental workflow for determining the MIC of AC4437.
Caption: Logical relationship for MIC value interpretation.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. idexx.com [idexx.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. revive.gardp.org [revive.gardp.org]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Time-Kill Kinetics Assay for Antibiotic AC4437
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a critical in vitro method in antimicrobial drug development for assessing the pharmacodynamic characteristics of a new antibiotic. This assay provides crucial data on the rate and extent of bacterial killing over a specified time, which helps in classifying an antimicrobial agent as bactericidal or bacteriostatic. A bactericidal agent is one that directly kills bacteria, typically defined as causing a ≥ 3-log10 (or 99.9%) reduction in the viable bacterial count (CFU/mL) compared to the initial inoculum.[1][2] In contrast, a bacteriostatic agent inhibits bacterial growth without necessarily killing the bacteria, resulting in a < 3-log10 reduction in the initial inoculum.
This document provides a detailed protocol for conducting a time-kill kinetics assay for a novel antibiotic, designated as AC4437. The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.
Principle of the Assay
The time-kill kinetics assay involves exposing a standardized bacterial inoculum to various concentrations of the antibiotic in a liquid growth medium. The concentrations are typically based on the Minimum Inhibitory Concentration (MIC) of the antibiotic against the test organism. At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from the test cultures, serially diluted, and plated onto a suitable agar (B569324) medium to determine the number of viable bacteria (CFU/mL).[1] A growth control (no antibiotic) is included to ensure the bacteria remain viable throughout the experiment. The change in log10 CFU/mL over time is then plotted to visualize the killing kinetics of the antibiotic.[3]
Experimental Protocols
Materials and Reagents
-
Antibiotic AC4437 stock solution of known concentration
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile culture tubes, flasks, and micropipette tips
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Colony counter
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture of the test organism on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[4]
-
-
Preparation of Antibiotic Concentrations:
-
Prepare a series of dilutions of this compound in CAMHB to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
-
Time-Kill Assay Procedure:
-
Dispense the appropriate volume of the prepared bacterial inoculum and antibiotic dilutions into sterile flasks or tubes to a final volume (e.g., 10 mL).
-
Incubate all tubes at 35 ± 2°C with shaking (if required for the test organism) for 24 hours.
-
At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. The dilution range will depend on the expected bacterial count.
-
Plate 100 µL of the appropriate dilutions onto TSA plates. For samples with expected low bacterial counts, it may be necessary to plate the undiluted sample.
-
Spread the inoculum evenly over the surface of the agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.
-
-
Data Analysis:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[3]
-
Data Presentation
The results of the time-kill kinetics assay for this compound against a hypothetical bacterial strain are summarized in the table below.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.70 | 5.69 | 5.68 |
| 2 | 6.85 | 5.60 | 5.15 | 4.23 | 3.11 |
| 4 | 7.91 | 5.52 | 4.30 | 3.10 | <2.00 |
| 6 | 8.54 | 5.45 | 3.55 | <2.00 | <2.00 |
| 8 | 8.98 | 5.41 | 2.80 | <2.00 | <2.00 |
| 24 | 9.21 | 5.35 | <2.00 | <2.00 | <2.00 |
Visualizations
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Interpretation of time-kill assay results.
References
Application Notes and Protocols for Synergy Testing of Novel Antibiotic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, utilizing two or more antibiotics, is a promising strategy to overcome resistance, broaden the antibacterial spectrum, and potentially reduce toxicity by using lower doses of individual agents. When the combined effect of two antibiotics is greater than the sum of their individual effects, it is termed synergy.[1] These application notes provide a comprehensive guide to researchers for evaluating the synergistic potential of a novel antibiotic, hereafter referred to as AC4437, in combination with other known antibiotics.
The primary methods for assessing antibiotic synergy in vitro are the checkerboard assay, the time-kill curve assay, and the E-test method.[1] Each of these methodologies offers a unique perspective on the interaction between antimicrobial agents. The checkerboard method is a high-throughput screening technique that determines the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy. The time-kill curve assay provides a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[1][2] The E-test method offers a simpler, agar-based approach for determining synergy.[3]
Understanding the potential for synergistic interactions is a critical step in the preclinical development of new antimicrobial agents. The protocols detailed below provide standardized procedures for conducting these assays, ensuring reproducibility and comparability of results.
Data Presentation: Interpreting Synergy
Quantitative data from synergy testing is crucial for comparing the efficacy of different antibiotic combinations. The most common metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay.[4]
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index [4]
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Note: The FIC index is calculated using the formula: ΣFIC = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]
For time-kill assays, synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active constituent after a specified time, typically 24 hours.[1][2]
Table 2: Example Data from a Checkerboard Assay
| Combination | Test Organism | MIC of AC4437 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of AC4437 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| AC4437 + Antibiotic X | E. coli ATCC 25922 | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| AC4437 + Antibiotic Y | S. aureus ATCC 29213 | 8 | 4 | 4 | 1 | 0.75 | Additive |
| AC4437 + Antibiotic Z | P. aeruginosa ATCC 27853 | 32 | 16 | 32 | 8 | 1.5 | Indifference |
Experimental Protocols
Checkerboard Assay Protocol[3][8][9]
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
AC4437 and other antibiotic(s) of interest
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of AC4437 and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of AC4437.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.
-
The resulting plate will contain a grid of antibiotic combinations.
-
Include wells with each antibiotic alone (e.g., row H for AC4437, column 11 for the second antibiotic) to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination that shows growth inhibition.
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay Protocol[1][4][10]
This assay determines the rate of bacterial killing by an antimicrobial agent or combination over time.
Materials:
-
Flasks or tubes for culture
-
AC4437 and other antibiotic(s) of interest
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)
-
Incubator and shaker
Procedure:
-
Prepare Cultures: Grow bacteria to the logarithmic phase and then dilute to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add Antibiotics: Add AC4437 and/or the second antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the flasks. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[1]
-
Quantify Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[2]
Caption: Workflow for the time-kill curve synergy assay.
E-test Synergy Protocol[5][6]
The E-test (epsilometer test) uses antibiotic-impregnated strips to determine the MIC on an agar plate. Synergy can be assessed by the placement of two strips.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
E-test strips for AC4437 and the second antibiotic
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
Procedure:
-
Inoculate Plate: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the surface of an MHA plate to create a lawn of bacteria.
-
Apply E-test Strips:
-
Place the E-test strip for the first antibiotic (e.g., AC4437) onto the agar surface.
-
Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, intersecting at their respective MIC values (if known), or at the center of the plate.[1]
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Observe the zones of inhibition around the strips.
-
Synergy is indicated by a deformation or merging of the inhibition ellipses, often with a reduction in the MIC value at the intersection point.
-
The FIC index can be calculated based on where the edge of the inhibition zone intersects each strip in the presence of the other.
-
Potential Mechanisms of Synergy
Synergy can arise from various mechanisms of action. Understanding the class and mechanism of AC4437 is crucial for selecting appropriate partner antibiotics.
Common Mechanisms of Antibiotic Action: [5]
-
Inhibition of Cell Wall Synthesis: (e.g., Beta-lactams, Vancomycin)
-
Inhibition of Protein Synthesis: (e.g., Aminoglycosides, Macrolides, Tetracyclines)
-
Inhibition of Nucleic Acid Synthesis: (e.g., Fluoroquinolones, Rifampin)
-
Disruption of Cell Membrane Function: (e.g., Polymyxins, Daptomycin)
-
Inhibition of Folic Acid Synthesis: (e.g., Sulfonamides, Trimethoprim)
A potential synergistic interaction could occur if AC4437, for example, disrupts the bacterial cell wall, thereby facilitating the entry of another antibiotic that targets an intracellular component like the ribosome.
Caption: Hypothetical mechanism of antibiotic synergy.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of AC4437, a Novel Kinase Inhibitor
Disclaimer: The compound "AC4437" is a hypothetical agent used for illustrative purposes within this document. The data, signaling pathways, and specific experimental details presented herein are representative examples for a novel kinase inhibitor and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
AC4437 is a novel, potent, and selective small molecule inhibitor targeting the ATP-binding site of a key oncogenic kinase. Understanding the relationship between its concentration in the body (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is crucial for its development and clinical application.[1][2] PK/PD modeling provides a quantitative framework to connect drug exposure with its biological response, aiding in the selection of optimal dosing regimens and predicting clinical outcomes.[1][3] These application notes provide a detailed overview of the methodologies for the pharmacokinetic and pharmacodynamic modeling of AC4437.
Pharmacokinetic (PK) Profile of AC4437
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1] A thorough understanding of the PK properties of AC4437 is the foundation for building a robust PK/PD model.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of AC4437
| Parameter | Value (Mean ± SD) | Species | Dosing Route |
| Absorption | |||
| Bioavailability (F%) | 75 ± 10 | Mouse | Oral |
| Tmax (h) | 1.5 ± 0.5 | Mouse | Oral |
| Cmax (µM) | 2.8 ± 0.6 | Mouse | 10 mg/kg, Oral |
| Distribution | |||
| Volume of Distribution (Vd/F) (L/kg) | 2.1 ± 0.4 | Mouse | Oral |
| Plasma Protein Binding (%) | 98.5 ± 0.5 | Mouse | In vitro |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | In vitro |
| Excretion | |||
| Half-life (t½) (h) | 8.2 ± 1.5 | Mouse | Oral |
| Clearance (CL/F) (L/h/kg) | 0.25 ± 0.05 | Mouse | Oral |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacodynamic (PD) Profile of AC4437
Pharmacodynamics characterizes the effects of a drug on the body.[1] For AC4437, this involves quantifying its inhibitory effect on the target kinase and the subsequent impact on downstream signaling pathways and cellular processes.
Signaling Pathway of AC4437's Target
AC4437 is designed to inhibit a receptor tyrosine kinase (RTK) that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Table 2: In Vitro and In Vivo Pharmacodynamic Parameters of AC4437
| Parameter | Value (Mean ± SD) | Assay Type | Model System |
| In Vitro Potency | |||
| IC50 (Target Kinase) | 5.2 ± 1.1 nM | Biochemical Kinase Assay | Recombinant Human Kinase |
| IC50 (Cell Proliferation) | 25.8 ± 4.5 nM | Cell Viability Assay | Cancer Cell Line (e.g., A549) |
| Target Engagement | |||
| EC50 (p-Target Inhibition) | 15.3 ± 3.2 nM | Western Blot / ELISA | Cancer Cell Line (e.g., A549) |
| In Vivo Efficacy | |||
| TGI (%) at 10 mg/kg | 65 ± 8 | Xenograft Model | Nude Mice with A549 Tumors |
Note: The data presented in this table is hypothetical and for illustrative purposes only. TGI: Tumor Growth Inhibition.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality data for PK/PD modeling.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AC4437 against its target kinase.
Materials:
-
Recombinant target kinase
-
AC4437 stock solution (in DMSO)
-
Kinase buffer
-
Substrate peptide
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of AC4437 in kinase buffer.
-
Add the kinase, substrate peptide, and AC4437 dilutions to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Analyze the data by plotting the normalized kinase activity against the logarithm of the AC4437 concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3.2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of AC4437 on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
AC4437 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of AC4437 for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3.3: In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedure for determining the pharmacokinetic profile of AC4437 in mice.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
AC4437 formulation for oral administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice for at least 3 days before the experiment.
-
Administer a single oral dose of AC4437 to the mice.
-
Collect blood samples at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital or tail vein sampling.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of AC4437.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
PK/PD Modeling and Simulation
The integration of PK and PD data allows for the development of a mathematical model that describes the dose-exposure-response relationship.[4]
Modeling Approach
A two-compartment model with first-order absorption is often suitable for describing the PK of orally administered kinase inhibitors. The relationship between drug concentration and the pharmacological effect (e.g., inhibition of target phosphorylation) can be modeled using a direct effect model, such as the sigmoid Emax model.
Sigmoid Emax Model: E = E0 - (Emax * C^γ) / (EC50^γ + C^γ)
Where:
-
E is the observed effect at concentration C.
-
E0 is the baseline effect without the drug.
-
Emax is the maximum possible effect.
-
C is the drug concentration.
-
EC50 is the concentration that produces 50% of the maximal effect.
-
γ is the Hill coefficient, which describes the steepness of the concentration-response curve.
Conclusion
The application of pharmacokinetic and pharmacodynamic modeling is a critical component in the development of novel kinase inhibitors like AC4437. By quantitatively linking drug exposure to its therapeutic effect, these models facilitate a more rational approach to dose selection, optimization of treatment schedules, and prediction of clinical success.[4][5] The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive PK/PD characterization of new therapeutic agents.
References
- 1. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols for AC4437: A Novel Compound for Treating Multidrug-Resistant (MDR) Pathogens
Disclaimer: Information regarding a specific compound designated "AC4437" is not publicly available in the reviewed scientific literature. The following application notes and protocols are presented as a representative framework for the evaluation of a novel antimicrobial agent against multidrug-resistant (MDR) pathogens, using "AC4437" as a placeholder. The described mechanisms, data, and protocols are hypothetical and based on established methodologies for antimicrobial drug development.
Introduction
The emergence of multidrug-resistant (MDR) pathogens represents a critical threat to global public health.[1][2] Bacteria such as Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii have developed resistance to multiple classes of antibiotics, rendering many conventional treatments ineffective.[1][3][4] This necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. AC4437 is a novel investigational compound with potential bactericidal activity against a broad spectrum of MDR Gram-positive and Gram-negative bacteria. These application notes provide an overview of AC4437's proposed mechanism of action and detailed protocols for its in vitro evaluation.
Proposed Mechanism of Action
AC4437 is hypothesized to exert its antimicrobial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from preproteins during the secretion process. This inhibition disrupts the localization of numerous proteins vital for cell wall maintenance, nutrient uptake, and virulence, ultimately leading to cell death. This mechanism is distinct from many existing antibiotic classes, suggesting a low probability of cross-resistance.[5]
Caption: Proposed mechanism of action for AC4437.
Quantitative Data Summary
The following tables summarize hypothetical in vitro activity data for AC4437 against a panel of MDR clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of AC4437 against MDR Pathogens
| Pathogen | Strain ID | Resistance Profile | AC4437 MIC (µg/mL) | Comparator MIC (µg/mL) |
| S. aureus | MRSA-43300 | Oxacillin-R, Ciprofloxacin-R | 0.5 | Vancomycin: 1 |
| P. aeruginosa | PA-124 | Carbapenem-R, Aminoglycoside-R | 2 | Colistin: 0.5 |
| A. baumannii | AB-211 | Pan-drug Resistant (PDR) | 4 | Tigecycline: 8 |
| K. pneumoniae | KPC-3 | Carbapenemase-producing | 2 | Ceftazidime/avibactam: >256 |
| E. coli | ESBL-56 | ESBL-producing | 1 | Meropenem: >128 |
Table 2: Time-Kill Kinetics of AC4437 against P. aeruginosa PA-124
| Time (hours) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.2 | 4.5 | 3.8 | 6.5 |
| 4 | 4.1 | 3.0 | <2.0 (LOD) | 7.2 |
| 8 | 3.5 | <2.0 (LOD) | <2.0 (LOD) | 8.5 |
| 24 | 3.8 | <2.0 (LOD) | <2.0 (LOD) | 9.1 |
| LOD: Limit of Detection |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of AC4437 that inhibits the visible growth of a panel of MDR pathogens.
Materials:
-
AC4437 stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to 5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurement)
Methodology:
-
Prepare serial two-fold dilutions of AC4437 in CAMHB across a 96-well plate. Final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.
-
Include a positive control (no drug) and a negative control (no bacteria) for each bacterial strain.
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension to a final volume of 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of AC4437 that shows no visible turbidity. Alternatively, measure the optical density at 600 nm.
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of AC4437 over time against a target MDR pathogen.
Materials:
-
AC4437 stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase, adjusted to approximately 5 x 10^5 - 1 x 10^6 CFU/mL
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Methodology:
-
Prepare culture tubes with CAMHB containing AC4437 at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the standardized bacterial culture.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Caption: Experimental workflow for a time-kill kinetic assay.
Protocol 3: Biofilm Disruption Assay
Objective: To evaluate the ability of AC4437 to eradicate pre-formed biofilms of MDR pathogens. The formation of biofilms is a key mechanism of antibiotic resistance and persistence.[6]
Materials:
-
AC4437 stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
96-well flat-bottom microtiter plates (tissue culture treated)
-
Bacterial cultures adjusted to 1 x 10^7 CFU/mL
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Methodology:
-
Biofilm Formation:
-
Add 100 µL of the standardized bacterial culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
-
AC4437 Treatment:
-
Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of fresh media containing various concentrations of AC4437 to the wells. Include a no-drug control.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
Discard the media and wash the wells again with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.
-
Wash away excess stain with water and allow the plate to air dry.
-
Solubilize the bound dye with 125 µL of 30% acetic acid or 95% ethanol.
-
Read the absorbance at 570 nm to quantify the biofilm biomass.
-
Conclusion
The provided protocols and hypothetical data illustrate a foundational approach to characterizing a novel anti-MDR compound like AC4437. The unique proposed mechanism of action, potent in vitro activity against key MDR pathogens, and rapid bactericidal effects suggest that AC4437 could be a promising candidate for further preclinical and clinical development. Further studies should investigate in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.
References
- 1. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Multidrug Resistance and Mechanisms of Action: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Killing of Pseudomonas aeruginosa by an Antibody-Antibiotic Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AC4437 Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC4437, also known as AHPN or CD437, is a synthetic retinoid analog that has demonstrated potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, including those of the lung, breast, and melanoma.[1] Unlike traditional retinoids, AC4437 can induce apoptosis independently of retinoic acid receptors (RARs), suggesting a distinct mechanism of action that makes it a compound of significant interest in cancer research and drug development.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of AC4437 in cell culture using a panel of standard colorimetric and fluorescence-based assays. The included methodologies for MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays are designed to offer robust and reproducible means of quantifying the cytotoxic and apoptotic effects of AC4437.
Mechanism of Action: The c-Jun/Nur77 Apoptotic Pathway
AC4437 primarily induces apoptosis through the activation of a signaling cascade involving the transcription factors c-Jun and Nur77 (also known as NGFI-B or TR3).[1][2] Upon treatment with AC4437, there is a rapid induction of c-Jun, which in turn transcriptionally activates Nur77. Subsequently, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction leads to a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and ultimately triggering the mitochondrial apoptotic pathway. This cascade results in the release of cytochrome c, activation of caspases, and subsequent execution of apoptosis.
Data Presentation: Quantitative Analysis of AC4437 Cytotoxicity
The following tables summarize the reported cytotoxic effects of AC4437 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of AC4437 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Lung Cancer | ||||
| A549 | Non-Small Cell | ~1.0 | 96 | MTT |
| H460 | Non-Small Cell | ~0.5 | 96 | MTT |
| SK-MES-1 | Non-Small Cell | ~1.0 | 96 | MTT |
| H292 | Non-Small Cell | ~0.8 | 96 | MTT |
| Breast Cancer | ||||
| MCF-7 | Adenocarcinoma | ~0.6 | 72 | MTT |
| MDA-MB-231 | Adenocarcinoma | ~1.2 | 72 | MTT |
| Melanoma | ||||
| MeWo | Malignant Melanoma | ~10.0 | 72 | Viability Assay |
| SK-Mel-23 | Malignant Melanoma | ~0.1 | 72 | Viability Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of AC4437. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AC4437 stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
AC4437 Treatment:
-
Prepare serial dilutions of AC4437 in complete medium from the stock solution. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AC4437 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AC4437 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cancer cell line of interest
-
Complete cell culture medium
-
AC4437 stock solution
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with AC4437.
-
It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Apoptosis Detection using Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Cancer cell line of interest
-
Complete cell culture medium
-
AC4437 stock solution
-
6-well plates or culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of AC4437 for the chosen duration.
-
-
Cell Harvesting and Staining:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Be sure to collect any floating cells from the supernatant of adherent cultures, as these may be apoptotic.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic and apoptotic effects of AC4437. By employing these standardized assays, researchers can obtain reliable and comparable data on the efficacy of this promising anti-cancer compound. The provided information on the mechanism of action and quantitative cytotoxicity data will further aid in the design and interpretation of experiments aimed at elucidating the therapeutic potential of AC4437.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Fermentation Yield of Antibiotic AC4437
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the fermentation of Antibiotic AC4437. Our aim is to furnish you with the necessary information and protocols to optimize your fermentation process and improve the final yield.
Frequently Asked Questions (FAQs)
This section addresses general queries regarding the fermentation of this compound.
Q1: What is the typical producing organism for this compound?
A1: this compound is typically produced by strains of Streptomyces sp., which are well-known for their ability to synthesize a wide variety of secondary metabolites, including many commercially important antibiotics.[1][2]
Q2: What are the critical environmental factors influencing the yield of AC4437?
A2: The yield of this compound is significantly influenced by several environmental parameters. These include the initial pH of the medium, fermentation temperature, aeration (dissolved oxygen levels), and agitation speed.[1][3][4][5] Optimizing these factors is crucial for maximizing production.
Q3: What is the general timeline for a typical AC4437 fermentation process?
A3: A standard lab-scale fermentation for AC4437 typically runs for 4 to 7 days.[1][4][5] The process generally consists of a lag phase, an exponential growth phase where biomass increases rapidly, and a stationary phase where the production of the antibiotic as a secondary metabolite is highest.
Q4: Are there any known precursors that can enhance the production of AC4437?
A4: While specific precursors for AC4437 are proprietary, the biosynthesis of many antibiotics can be enhanced by supplementing the culture medium with specific amino acids, sugars, or fatty acids that serve as building blocks for the antibiotic molecule. Identifying and optimizing the concentration of these precursors can lead to a significant increase in yield.
Q5: How can I accurately quantify the concentration of this compound in my fermentation broth?
A5: The most common and accurate method for quantifying AC4437 is High-Performance Liquid Chromatography (HPLC). An alternative, semi-quantitative method is the agar (B569324) well diffusion assay, which measures the zone of inhibition against a susceptible indicator organism.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the fermentation of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of AC4437 | 1. Suboptimal fermentation parameters (pH, temperature, aeration).[3][4][5] 2. Incorrect media composition or expired components.[6] 3. Poor quality or viability of the inoculum.[6] 4. Strain degradation or mutation. | 1. Systematically optimize each parameter using methods like Response Surface Methodology (RSM).[3] 2. Prepare fresh media and ensure all components are within their expiry date. Verify the composition against a standard protocol.[6] 3. Use a fresh, healthy, and actively growing seed culture for inoculation. 4. Use a well-characterized and authenticated strain. Maintain standardized culture conditions to minimize genetic drift.[6] |
| Contamination | 1. Improper sterilization of the fermenter, media, or ancillary equipment.[7] 2. Poor aseptic technique during inoculation or sampling.[6][7] 3. Contaminated inoculum. | 1. Autoclave the fermenter and all glassware at 121°C for at least 20 minutes. Filter-sterilize heat-labile components. 2. Work in a laminar flow hood or biosafety cabinet during all manipulations.[6] 3. Check the purity of the seed culture before inoculation. |
| Significant pH Fluctuation | 1. Production of acidic or alkaline byproducts during fermentation. 2. Insufficient buffering capacity of the medium.[6] | 1. Incorporate a suitable buffer system into the medium, such as phosphate (B84403) buffers (K2HPO4, KH2PO4).[1][4] 2. Implement automated pH control using acid/base feeding in the bioreactor. |
| Excessive Foaming | 1. High protein content in the medium (e.g., soybean meal, yeast extract). 2. High agitation and aeration rates. | 1. Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to provide sufficient oxygen transfer without causing excessive foaming. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions.[7] | 1. Standardize the inoculum preparation protocol, including age and cell density. 2. Use a consistent source for all media components and prepare the medium in the same way for each batch. 3. Ensure that all fermentation parameters are tightly controlled and monitored throughout the process. |
Experimental Protocols
Protocol 1: Inoculum Preparation for AC4437 Fermentation
This protocol details the preparation of a standardized seed culture of Streptomyces sp. for inoculating the production fermenter.
Materials:
-
Cryopreserved vial of Streptomyces sp.
-
Sterile inoculation loop
-
ISP2 agar plates (or suitable sporulation medium)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Aseptically streak the Streptomyces sp. from the cryopreserved vial onto an ISP2 agar plate.
-
Incubate the plate at 28-30°C for 5-7 days, or until good sporulation is observed.
-
Aseptically transfer a loopful of spores and mycelia into a flask containing 50 mL of sterile seed medium.
-
Incubate the seed culture in a shaker at 28-30°C and 200 rpm for 48 hours.
-
This seed culture is now ready to be used to inoculate the production fermenter at a typical inoculum size of 3-5% (v/v).[4][5]
Protocol 2: Agar Well Diffusion Assay for AC4437 Activity
This protocol provides a method for semi-quantitatively measuring the bioactivity of AC4437 in fermentation samples.
Materials:
-
Fermentation broth samples (centrifuged and filtered)
-
Susceptible indicator organism (e.g., Bacillus subtilis)
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Prepare a lawn of the indicator organism on the surface of the nutrient agar plates.
-
Aseptically create wells in the agar using the sterile cork borer.
-
Pipette a fixed volume (e.g., 100 µL) of the filtered fermentation broth samples into each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher antibiotic activity.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low antibiotic yield.
Experimental Workflow for Fermentation Optimization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Strategies and Approaches for Antibiotic Yield Improvement in Actinomycetes | JOURNAL OF ADVANCES IN BIOTECHNOLOGY [rajpub.com]
- 3. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. microbiozindia.com [microbiozindia.com]
- 7. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
Technical Support Center: Overcoming Solubility Challenges of AC4437 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with AC4437 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is AC4437 and why is its aqueous solubility a concern?
A1: AC4437 is a small molecule of interest in pharmaceutical research. Based on its chemical structure available on PubChem, it is a relatively complex organic molecule.[1] Compounds with such complexity and molecular weight can often exhibit poor solubility in aqueous solutions, which is a critical factor for its use in many biological assays and for potential therapeutic applications. Poor aqueous solubility can lead to inaccurate experimental results and challenges in formulation development.
Q2: I am observing precipitation of AC4437 when I dilute my stock solution into my aqueous assay buffer. What is the likely cause?
A2: This is a common issue for hydrophobic compounds. When a concentrated stock solution of AC4437, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment changes drastically. The hydrophobic nature of AC4437 causes it to be expelled from the aqueous environment, leading to aggregation and precipitation.
Q3: What are the initial troubleshooting steps I should take to address AC4437 precipitation?
A3: Here are a few initial steps to consider:
-
Decrease the final concentration of AC4437: The simplest approach is to determine the highest concentration of AC4437 that remains soluble in your final assay buffer.
-
Optimize the concentration of the organic co-solvent: While high concentrations of organic solvents can be toxic to cells, a small, optimized percentage (e.g., 0.1-1% DMSO) might be sufficient to maintain solubility without significantly impacting your experiment.
-
Vortexing and sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to break up small aggregates and improve dissolution.
Q4: Can adjusting the pH of my buffer improve the solubility of AC4437?
Troubleshooting Guides
This section provides detailed strategies and experimental protocols to overcome the solubility limitations of AC4437.
Strategy 1: Utilizing Co-solvents
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.
Troubleshooting Steps:
-
Select an appropriate co-solvent: Common co-solvents for in vitro assays include DMSO, ethanol, and PEG 400. The choice will depend on the compatibility with your specific experimental system.
-
Determine the optimal co-solvent concentration: Create a matrix of AC4437 concentrations and co-solvent percentages to identify the lowest effective co-solvent concentration that prevents precipitation.
-
Assess cellular toxicity: It is crucial to evaluate the toxicity of the chosen co-solvent at the determined concentration on your cell line or biological system to ensure that the observed effects are due to AC4437 and not the solvent.
Table 1: Example Co-solvent Optimization Data
| AC4437 Concentration (µM) | % DMSO (v/v) | Observation |
| 10 | 0.1 | Precipitate |
| 10 | 0.5 | Clear Solution |
| 10 | 1.0 | Clear Solution |
| 50 | 0.5 | Precipitate |
| 50 | 1.0 | Precipitate |
| 50 | 2.0 | Clear Solution |
Strategy 2: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[4][5][6][7][8]
Troubleshooting Steps:
-
Choose a suitable cyclodextrin (B1172386): Commonly used cyclodextrins in pharmaceutical research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare a stock solution of the AC4437-cyclodextrin complex: This is typically done by co-lyophilizing a solution of AC4437 and the cyclodextrin or by stirring a mixture of the two in water.
-
Determine the molar ratio: Experiment with different molar ratios of AC4437 to cyclodextrin to find the most effective ratio for solubilization.
Strategy 3: Nanoparticle Formulation
For more challenging solubility issues, formulating AC4437 into nanoparticles can significantly enhance its aqueous dispersibility and bioavailability.[9][10][11][12][13]
Troubleshooting Steps:
-
Select a formulation method: Techniques such as nanoprecipitation or solvent evaporation are commonly used to prepare drug nanoparticles.[9][11]
-
Choose appropriate excipients: Biodegradable polymers like PLGA are often used to encapsulate the drug.[14]
-
Characterize the nanoparticles: It is essential to characterize the resulting nanoparticles for size, morphology, and drug loading to ensure consistency and reproducibility.
Experimental Protocols
Protocol 1: Preparation of an AC4437 Stock Solution using a Co-solvent
-
Weigh out the required amount of AC4437 powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex and sonicate briefly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution directly into the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Add an excess amount of AC4437 powder to each buffer.
-
Incubate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved AC4437 in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility of AC4437 as a function of pH.
Protocol 3: Preparation of an AC4437-Cyclodextrin Inclusion Complex
-
Calculate the required amounts of AC4437 and HP-β-CD for a desired molar ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve the HP-β-CD in purified water with stirring.
-
Slowly add the AC4437 powder to the cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Filter the solution to remove any undissolved AC4437.
-
The resulting clear solution contains the AC4437-HP-β-CD inclusion complex. The concentration can be determined by an appropriate analytical method.
Visualizations
Caption: A workflow for troubleshooting AC4437 solubility issues.
Caption: Factors influencing AC4437 solubility and corresponding strategies.
References
- 1. AC 4437 | C14H28N6O8 | CID 124201503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 3. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Oncotelic and Sapu Nano Unveils Broad-Applicability Deciparticle™ Nanomedicine Platform Capable of Formulating Multiple Hydrophobic Peptide, Macrolide, and Polyketide Drugs - BioSpace [biospace.com]
- 13. stanford.edu [stanford.edu]
- 14. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Stability of Antibiotic AC4437 under different storage conditions
Technical Support Center: Antibiotic AC4437
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AC4437 under various storage conditions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of AC4437?
A1: For short-term storage (up to 72 hours), AC4437 stock solutions prepared in sterile distilled water or phosphate-buffered saline (PBS) should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of AC4437 in aqueous solutions?
A2: AC4437 is most stable in the pH range of 6.0-7.5. Solutions with a pH below 5.0 or above 8.5 may lead to accelerated degradation. It is crucial to use buffered solutions within the recommended pH range for dilutions and experimental assays.
Q3: Is AC4437 sensitive to light?
A3: Yes, AC4437 exhibits photosensitivity. Exposure to direct sunlight or strong artificial light can lead to significant degradation over a few hours. Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.
Q4: Can I use AC4437 in cell culture media?
A4: Yes, AC4437 can be used in standard cell culture media. However, the stability in media at 37°C is limited. It is advisable to prepare fresh media with AC4437 for each experiment or replace the media every 24 hours to maintain the desired concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of AC4437 due to improper storage. | Prepare fresh dilutions from a new frozen stock aliquot for each experiment. Ensure stock solutions are stored under the recommended conditions (2-8°C for short-term, -20°C/-80°C for long-term, protected from light). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Loss of antibacterial activity | Exposure to high temperatures or extreme pH. | Maintain the experimental pH between 6.0 and 7.5. Avoid exposing AC4437 solutions to temperatures above 37°C for extended periods. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling AC4437 solutions. Filter-sterilize the solution if necessary. | |
| Precipitate formation in the solution | The concentration of AC4437 exceeds its solubility in the chosen solvent. | Prepare a less concentrated stock solution. Consider using a different solvent system if compatible with your experimental design. |
| Interaction with components in the buffer or media. | Evaluate the compatibility of AC4437 with all components of your experimental solution. |
Stability Data
Table 1: Stability of AC4437 (1 mg/mL) in Aqueous Solution at Different Temperatures
| Storage Temperature | Solvent | % Initial Concentration Remaining (Mean ± SD) |
| 24 hours | ||
| 2-8°C | Sterile Water | 99.2 ± 0.5 |
| Room Temperature (20-25°C) | Sterile Water | 96.4 ± 0.8 |
| 37°C | Cell Culture Medium | 85.3 ± 1.9 |
Table 2: Effect of pH on the Stability of AC4437 (1 mg/mL) at 25°C for 24 hours
| pH | Buffer System | % Initial Concentration Remaining (Mean ± SD) |
| 4.0 | Acetate Buffer | 82.5 ± 2.1 |
| 5.0 | Acetate Buffer | 90.1 ± 1.7 |
| 6.0 | Phosphate Buffer | 97.8 ± 0.9 |
| 7.0 | Phosphate Buffer | 98.2 ± 0.6 |
| 8.0 | Tris Buffer | 91.3 ± 1.4 |
| 9.0 | Tris Buffer | 84.6 ± 1.9 |
Table 3: Photostability of AC4437 (1 mg/mL) in Sterile Water at 25°C
| Condition | % Initial Concentration Remaining (Mean ± SD) |
| 4 hours | |
| Protected from Light | 99.8 ± 0.2 |
| Exposed to Ambient Light | 95.1 ± 1.3 |
| Exposed to Direct Sunlight | 70.3 ± 3.5 |
Experimental Protocols
Protocol 1: Preparation of AC4437 Stock Solution
-
Materials: AC4437 powder, sterile distilled water or DMSO, sterile microcentrifuge tubes, vortex mixer, analytical balance.
-
Procedure:
-
Weigh the desired amount of AC4437 powder using an analytical balance.
-
Add the appropriate volume of sterile distilled water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare samples of AC4437 under the desired storage conditions.
-
At specified time points, withdraw an aliquot and dilute it to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
The concentration of AC4437 is determined by comparing the peak area of the sample to a standard curve of known concentrations.
-
The percentage of the initial concentration remaining is calculated as: (Concentration at time t / Initial concentration) * 100%.
-
Visualizations
Caption: Experimental workflow for assessing the stability of AC4437.
Caption: Potential degradation pathways for this compound.
Technical Support Center: AC4437 Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of AC4437, a potent and selective inhibitor of the EGFR/MAPK signaling pathway. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield during the purification of AC4437?
Low yield of AC4437 can stem from several factors throughout the purification process. Common causes include incomplete extraction from the initial reaction mixture, degradation of the compound due to suboptimal pH or temperature, or inefficient recovery from chromatography columns. It is also crucial to ensure the complete precipitation or crystallization of the final product.
Q2: My purified AC4437 shows the presence of impurities in the final analysis. How can I improve its purity?
The presence of impurities is a frequent challenge. To enhance purity, consider optimizing the mobile phase composition and gradient in your chromatography step. Employing orthogonal purification techniques, such as a combination of normal-phase and reverse-phase chromatography, can be effective. Additionally, recrystallization of the final product from a suitable solvent system can significantly remove residual impurities.
Q3: I am observing significant batch-to-batch variability in the purity and yield of AC4437. What steps can I take to ensure consistency?
Batch-to-batch variability often arises from minor deviations in the experimental protocol. To improve consistency, it is essential to standardize all parameters, including reaction times, temperature, solvent volumes, and the source and quality of all reagents. Implementing stringent in-process controls and quality checks at critical stages of the purification can also help in identifying and mitigating sources of variability.
Q4: How can I prevent the degradation of AC4437 during purification?
AC4437 may be sensitive to factors such as high temperatures, extreme pH, and prolonged exposure to light. To prevent degradation, conduct all purification steps at controlled temperatures, preferably chilled. Use buffered solutions to maintain a stable pH environment and protect the compound from light by using amber-colored glassware or by covering the experimental setup with aluminum foil.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the purification of AC4437 at different scales. These values should serve as a benchmark for optimizing your purification protocol.
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Production Scale (1kg) |
| Expected Yield | 75 - 85% | 70 - 80% | 65 - 75% |
| Purity (by HPLC) | > 99.5% | > 99.0% | > 99.0% |
| Optimal Processing Time | 4 - 6 hours | 8 - 12 hours | 24 - 36 hours |
| Residual Solvent | < 0.1% | < 0.2% | < 0.2% |
Key Experimental Protocols
Protocol 1: Extraction and Initial Purification of AC4437
-
Extraction: Following the synthesis of AC4437, quench the reaction mixture with a suitable aqueous solution. Extract the crude product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction process three times to ensure maximum recovery.
-
Washing: Wash the combined organic layers sequentially with brine and deionized water to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude AC4437.
Protocol 2: Chromatographic Purification of AC4437
-
Column Preparation: Pack a silica (B1680970) gel column with an appropriate solvent system (e.g., a hexane-ethyl acetate mixture).
-
Loading: Dissolve the crude AC4437 in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the compound using a gradient of increasing polarity of the mobile phase. Collect fractions based on UV detection or thin-layer chromatography (TLC) analysis.
-
Pooling and Concentration: Combine the fractions containing the pure AC4437 and concentrate under reduced pressure.
Protocol 3: Final Crystallization of AC4437
-
Dissolution: Dissolve the purified AC4437 in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol (B145695) or isopropanol).
-
Precipitation: Slowly add a co-solvent in which AC4437 is poorly soluble (e.g., water or hexane) until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature and then to 4°C to facilitate crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold co-solvent, and dry under vacuum to obtain the final pure AC4437.
Visualizations
Technical Support Center: Optimizing AC4437 Dosage for In vivo Experiments
Welcome to the technical support center for AC4437. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of AC4437 for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for AC4437 in mice?
A1: For a novel compound like AC4437, the initial in vivo dose is typically determined from in vitro efficacy data and preliminary toxicity assessments. A common starting point is to perform a dose-range finding study. It is advisable to begin with a low dose, for instance, 1-5 mg/kg, and escalate to higher doses (e.g., 10, 25, 50 mg/kg) while closely monitoring for signs of toxicity.
Q2: How should I formulate AC4437 for in vivo administration?
A2: AC4437 is a hydrophobic molecule with low aqueous solubility. For parenteral administration (e.g., intraperitoneal or intravenous), it is recommended to first dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] This stock can then be further diluted with a pharmaceutically acceptable vehicle like a solution of polyethylene (B3416737) glycol (e.g., PEG400), Tween® 80, or cyclodextrins to improve solubility and bioavailability.[1] The final concentration of the organic solvent should typically be kept below 0.5% (v/v) in the final formulation to avoid solvent-related toxicity.[1]
Q3: What are the common signs of toxicity I should monitor for?
A3: During in vivo studies, it is crucial to monitor animals daily for any signs of toxicity.[2][3] Common indicators include:
-
Significant weight loss (typically >15-20%)
-
Changes in behavior (e.g., lethargy, hyperactivity, social isolation)
-
Physical abnormalities (e.g., ruffled fur, hunched posture, skin lesions at the injection site)[4]
-
Changes in food and water intake
If any severe signs of toxicity are observed, the animal should be euthanized, and the dose for subsequent cohorts should be adjusted.
Q4: How can I determine the optimal dosing schedule?
A4: The optimal dosing schedule depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AC4437. A pilot PK study is recommended to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).[5][6] This information will help in deciding the dosing frequency required to maintain the desired therapeutic exposure.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation Precipitation
Possible Cause: The hydrophobic nature of AC4437 can lead to poor solubility in aqueous-based vehicles, resulting in precipitation upon dilution.
Troubleshooting Steps:
-
Optimize the Co-solvent System: Experiment with different co-solvent mixtures. For example, a combination of DMSO and PEG400 or DMSO and a cyclodextrin (B1172386) solution might enhance solubility.[1]
-
pH Adjustment: If AC4437 is an ionizable compound, adjusting the pH of the vehicle can significantly improve its solubility.[1]
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Cremophor EL, can help to maintain the compound in solution.
-
Sonication: Gentle sonication of the formulation can help to dissolve the compound and create a more uniform suspension.
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause: The administered dose may not be sufficient to achieve the required therapeutic concentration at the target site.
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, consider a dose-escalation study to administer higher concentrations of AC4437.[7]
-
Pharmacokinetic Analysis: Conduct a PK study to determine if the compound is being rapidly metabolized or cleared.[8][9] This can inform adjustments to the dosing regimen, such as increasing the frequency of administration.
-
Bioavailability Assessment: The route of administration can significantly impact bioavailability. If oral administration is used, consider parenteral routes (e.g., intraperitoneal, subcutaneous, or intravenous) to increase systemic exposure.
-
Target Engagement Biomarkers: If a known biomarker of AC4437 activity exists, measure its modulation in tumor or surrogate tissues to confirm target engagement at the administered doses.
Issue 3: Unexpected Animal Morbidity or Mortality
Possible Cause: The observed toxicity may be due to the compound itself, the vehicle, or the administration procedure.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related toxicity and vehicle-induced effects.[1]
-
Acute Toxicity Study: Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD).[2][3][4][10] This typically involves administering a single high dose to a small group of animals and observing them for a set period (e.g., 14 days).[2]
-
Histopathological Analysis: In case of mortality, perform a necropsy and histopathological examination of major organs to identify any potential organ-specific toxicities.[4]
-
Refine Administration Technique: Improper injection technique can cause local tissue damage or distress. Ensure that personnel are properly trained in the chosen administration route.
Data Presentation
Table 1: Example Dose-Range Finding and Acute Toxicity Data for AC4437
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) (Day 14) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5.2 ± 1.5 | None Observed | 0/5 |
| 10 | 5 | +4.8 ± 2.1 | None Observed | 0/5 |
| 25 | 5 | +1.5 ± 3.0 | Mild lethargy on Day 1 | 0/5 |
| 50 | 5 | -8.7 ± 4.2 | Moderate lethargy, ruffled fur | 1/5 |
| 100 | 5 | -21.3 ± 5.9 | Severe lethargy, hunched posture | 4/5 |
Table 2: Example Pharmacokinetic Parameters of AC4437 in Mice (25 mg/kg, IP administration)
| Parameter | Value |
| Tmax (hours) | 1.0 |
| Cmax (ng/mL) | 1500 |
| Half-life (t1/2, hours) | 4.5 |
| AUC (0-t) (ng*h/mL) | 6750 |
Experimental Protocols
Protocol 1: Preparation of AC4437 Formulation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Weigh the required amount of AC4437 and dissolve it in 100% DMSO to create a 50 mg/mL stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% Solutol HS 15 in sterile saline.
-
Final Formulation: For a final dose of 25 mg/kg in a 10 mL/kg injection volume, dilute the AC4437 stock solution with the vehicle. For example, for a 20g mouse, you will need 0.5 mg of AC4437 in a 200 µL injection volume. This would require 10 µL of the 50 mg/mL stock solution to be diluted in 190 µL of the vehicle.
-
Administration: Administer the final formulation via IP injection immediately after preparation. Ensure the solution is at room temperature and visually inspected for precipitates.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Assignment: Randomly assign animals (e.g., 3-5 per group) to different dose groups, including a vehicle control.
-
Dose Administration: Administer a single dose of AC4437 or vehicle to each animal.
-
Monitoring: Monitor the animals daily for 14 days for clinical signs of toxicity, including body weight changes.[2]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss exceeding 20%.
Visualizations
Caption: Workflow for in vivo dosage optimization of AC4437.
Caption: Decision tree for troubleshooting AC4437 dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. db-thueringen.de [db-thueringen.de]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Antibiotic AC4437
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antibiotic AC4437, a novel fluoroquinolone derivative. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help mitigate off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the fluoroquinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By binding to these topoisomerases, AC4437 induces the formation of double-stranded DNA breaks, leading to bacterial cell death.
Q2: What are the known off-target effects of AC4437 and why are they a concern?
A2: Off-target effects are interactions of a drug with molecular targets other than its intended primary target. For AC4437, the main concerns are:
-
Host Cell Toxicity: AC4437 can interact with eukaryotic mitochondrial topoisomerases, which share structural similarities with bacterial gyrase. This can impair mitochondrial function and lead to cytotoxicity in host cells.
-
Alteration of Host Microbiome: As a broad-spectrum antibiotic, AC4437 can disrupt the natural gut flora, which may lead to secondary infections or other health issues.
-
Dysregulation of Host Cell Signaling: At sub-inhibitory concentrations, AC4437 may alter gene expression in host cells, potentially impacting inflammatory responses and other cellular pathways.[1]
-
Confounding Experimental Results: In a research setting, these off-target effects can obscure the true mechanism of action and lead to the misinterpretation of experimental data.
Q3: How can I minimize the impact of off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use the Minimum Effective Concentration: Determine the Minimum Inhibitory Concentration (MIC) for your target bacteria and use the lowest effective concentration in your experiments to reduce stress on host cells.
-
Employ Control Groups: Always include appropriate controls, such as untreated cells and vehicle-treated cells, to differentiate between the antibiotic's specific effects and non-specific cellular stress.
-
Consider Combination Therapy: In some cases, using AC4437 in combination with another agent that has a different mechanism of action may allow for lower, less toxic concentrations of AC4437 to be used.
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause: The test organism may have intrinsic or acquired resistance to fluoroquinolones. This could be due to mutations in the target enzymes (DNA gyrase or topoisomerase IV) or the presence of efflux pumps that actively remove the antibiotic from the bacterial cell.
-
Recommended Troubleshooting Steps:
-
Confirm Resistance: Perform an MIC test to quantify the level of resistance.
-
Check for Efflux Pump Activity: Include an efflux pump inhibitor in your assay to see if it restores susceptibility to AC4437.
-
Sequence Target Genes: Sequence the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) to check for known resistance mutations.
-
Issue 2: Significant cytotoxicity observed in host cell lines at concentrations near the MIC.
-
Possible Cause: AC4437 may be exhibiting off-target effects on mitochondrial function in the eukaryotic host cells.
-
Recommended Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the 50% inhibitory concentration (IC50) for your host cell line to quantify the cytotoxic effect.
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential or ATP production to directly assess mitochondrial function in the presence of AC4437.
-
Test in Different Cell Lines: The cytotoxic effects of AC4437 may vary between different cell types. Testing in a panel of cell lines can help identify a more suitable model for your experiments.
-
Issue 3: Inconsistent or non-reproducible results in susceptibility testing.
-
Possible Cause: Variability in experimental conditions can significantly impact the results of antimicrobial assays.
-
Recommended Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration for each experiment.
-
Use Standardized Media: Adhere to established protocols for preparing media, as minor variations in composition can alter bacterial growth and antibiotic activity.
-
Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment to minimize errors in dilutions and measurements.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of AC4437 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4 |
| Fluoroquinolone-Resistant E. coli | Gram-negative | >32 |
Table 2: In Vitro Cytotoxicity (IC50) of AC4437 Against Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µg/mL) |
| HEK293 | Embryonic Kidney | 25 |
| HepG2 | Liver Carcinoma | 18 |
| A549 | Lung Carcinoma | 35 |
| Caco-2 | Colon Adenocarcinoma | >50 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of AC4437 using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
AC4437 stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 × 10^5 CFU/mL in the wells.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the AC4437 stock solution in MHB directly in the 96-well plate.
-
Inoculate the Plate: Add the diluted bacterial suspension to each well containing the AC4437 dilutions.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium and no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of AC4437 that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Eukaryotic Cell Cytotoxicity
This protocol describes the use of the MTT assay to measure the cytotoxic effects of AC4437 on eukaryotic cell lines.
Materials:
-
96-well tissue culture plates
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
AC4437 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed Cells: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Treat with AC4437: Add serial dilutions of AC4437 to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate IC50: Plot the percentage of cell viability versus the AC4437 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of action and off-target effects of AC4437.
Caption: Workflow for troubleshooting unexpected MIC results.
Caption: Hypothetical host cell signaling pathway affected by AC4437.
References
Addressing AC4437 resistance development in bacteria.
Welcome to the technical support center for Compound AC4437. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the development of bacterial resistance to AC4437. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound AC4437?
A1: Compound AC4437 is a novel synthetic molecule designed to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. By binding to the enzyme-DNA complex, AC4437 stabilizes it, leading to double-strand DNA breaks and subsequent cell death.
Q2: What are the common mechanisms by which bacteria can develop resistance to DNA gyrase inhibitors like AC4437?
A2: Bacteria can develop resistance to gyrase inhibitors through several mechanisms:
-
Target Modification: Point mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common resistance mechanism. These mutations alter the drug-binding site, reducing the affinity of AC4437 for its target.
-
Efflux Pumps: Overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, can reduce the intracellular concentration of AC4437, rendering it less effective.[1]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the uptake of AC4437 into the cell.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased resistance to antimicrobial agents due to limited drug penetration and altered physiological states of the cells within the biofilm.[2][3][4]
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of AC4437 for my bacterial strain?
A3: The MIC can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Problem 1: I am observing a sudden, significant increase in the MIC of AC4437 for my bacterial culture.
-
Possible Cause 1: Selection of resistant mutants.
-
Troubleshooting:
-
Isolate single colonies: Streak the culture on an agar plate to isolate individual colonies.
-
Perform population analysis: Determine the MIC for several individual isolates to assess the heterogeneity of resistance within the population.
-
Sequence target genes: Sequence the gyrA, gyrB, parC, and parE genes of the resistant isolates to check for mutations.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Verify culture purity: Perform Gram staining and streak the culture on selective media to ensure it is not contaminated with a different, more resistant organism.
-
Use aseptic techniques: Review and reinforce proper aseptic techniques to prevent future contamination.[5]
-
-
-
Possible Cause 3: Inaccurate drug concentration.
-
Troubleshooting:
-
Prepare fresh stock solutions: Compound AC4437 may degrade over time. Prepare fresh stock solutions and verify their concentration.
-
Check solvent compatibility: Ensure the solvent used to dissolve AC4437 is not affecting its activity or bacterial growth.
-
-
Problem 2: My time-kill kinetics assay shows that AC4437 is not effective at concentrations above the MIC.
-
Possible Cause 1: Bacteriostatic vs. bactericidal effect.
-
Troubleshooting:
-
Determine the Minimum Bactericidal Concentration (MBC): After determining the MIC, plate samples from the wells with no visible growth onto antibiotic-free agar to determine the concentration at which 99.9% of the bacteria are killed.
-
-
-
Possible Cause 2: Drug inactivation.
-
Troubleshooting:
-
Test for enzymatic degradation: Incubate AC4437 with bacterial lysates or culture supernatants and then test its remaining activity.
-
-
-
Possible Cause 3: Biofilm formation.
-
Troubleshooting:
-
Visualize biofilm: Use crystal violet staining or microscopy to check for biofilm formation in your assay.
-
Use biofilm-specific assays: If biofilm is present, consider using assays designed to evaluate antimicrobial efficacy against biofilms.
-
-
Data Presentation
Table 1: Hypothetical MIC Distribution for AC4437 against a panel of bacterial isolates.
| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation |
| Escherichia coli | ATCC 25922 | 0.5 | Susceptible |
| Staphylococcus aureus | ATCC 29213 | 1 | Susceptible |
| Pseudomonas aeruginosa | PAO1 | 4 | Intermediate |
| Klebsiella pneumoniae | Kp-R1 | 64 | Resistant |
Table 2: Common mutations associated with AC4437 resistance.
| Gene | Codon Change | Amino Acid Substitution | Fold Increase in MIC |
| gyrA | TCC -> TTC | Ser83 -> Phe | 8 |
| gyrA | GAC -> AAC | Asp87 -> Asn | 16 |
| parC | AGC -> ATC | Ser80 -> Ile | 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare AC4437 stock solution: Dissolve AC4437 in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.
-
Prepare microtiter plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate. Add 200 µL of CAMHB to well 12 (sterility control).
-
Create serial dilutions: Add 200 µL of the AC4437 stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).
-
Prepare bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the plate: Add 10 µL of the diluted bacterial suspension to wells 1-11.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Read results: The MIC is the lowest concentration of AC4437 that completely inhibits visible bacterial growth.[6]
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: AC4437 Resistance Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Antibiotic susceptibility and virulence factors of bacterial species among cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. southernbiological.com [southernbiological.com]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AC4437 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of AC4437 formulations. Given that AC4437 is a β-galactooligosaccharide, it is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high solubility and low permeability. The primary challenge in developing an oral formulation for AC4437 is overcoming its poor absorption across the gastrointestinal tract.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with AC4437?
A1: The primary obstacle for AC4437, a BCS Class III compound, is its low permeability across the intestinal epithelium. Its high solubility means it dissolves readily in the gastrointestinal fluids, but its polar nature and large molecular size hinder its passage through the lipid-rich cell membranes of the gut wall.
Q2: What are the most promising formulation strategies for a BCS Class III drug like AC4437?
A2: Promising strategies focus on transiently increasing the permeability of the intestinal mucosa or utilizing specific transport pathways. Key approaches include the use of permeation enhancers, mucoadhesive formulations to increase residence time at the absorption site, and nanoencapsulation to protect the drug and facilitate uptake.[1][2][3][4][5]
Q3: Are there any specific excipients known to enhance the permeability of large hydrophilic molecules?
A3: Yes, certain excipients, known as permeation enhancers, can reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to allow for increased drug passage. Examples include medium-chain fatty acids (e.g., sodium caprate), bile salts, and certain surfactants.[6][7][8] The selection and concentration of these excipients are critical to ensure safety and efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of developing an oral AC4437 formulation.
| Problem | Potential Cause | Suggested Solution |
| Low apparent permeability (Papp) in Caco-2 cell model. | AC4437 has inherently low transcellular permeability. | 1. Incorporate a permeation enhancer into the formulation. 2. Evaluate different concentrations of the permeation enhancer to find the optimal balance between enhanced permeability and cell viability. 3. Investigate nanoformulations (e.g., lipid-based nanoparticles) to promote cellular uptake.[4] |
| High variability in in vivo pharmacokinetic data. | Inconsistent gastric emptying, variable interaction with intestinal mucus, or formulation instability in the GI tract. | 1. Develop a mucoadhesive formulation to prolong contact time with the intestinal mucosa. 2. Use enteric coating to protect the formulation from the acidic environment of the stomach and ensure release in the small intestine. 3. Ensure the formulation is robust and stable under simulated gastrointestinal conditions (pH, enzymes). |
| Signs of intestinal irritation or toxicity in animal models. | The concentration of the permeation enhancer is too high, leading to disruption of the intestinal barrier function. | 1. Reduce the concentration of the permeation enhancer. 2. Screen alternative permeation enhancers with a better safety profile. 3. Conduct histological analysis of the intestinal tissue to assess for any damage. |
| No significant improvement in bioavailability despite using a permeation enhancer. | The chosen permeation enhancer is not effective for the specific transport pathway of AC4437, or the formulation does not release the drug and enhancer at the same site. | 1. Screen a panel of permeation enhancers with different mechanisms of action. 2. Co-formulate the drug and permeation enhancer in a manner that ensures simultaneous release at the site of absorption. 3. Consider combination strategies, such as a permeation enhancer within a nano-delivery system. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines the procedure for determining the apparent permeability coefficient (Papp) of AC4437 across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[9][10]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
AC4437 analytical standard
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the AC4437 formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh HBSS.
-
-
Quantification: Analyze the concentration of AC4437 in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical in vivo study to evaluate the oral bioavailability of an AC4437 formulation in rats.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
AC4437 formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., vehicle control, AC4437 formulation).
-
Administer the formulation or vehicle control orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of AC4437 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration of AC4437.
-
Visualizations
References
- 1. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 2. jetir.org [jetir.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability [ntno.org]
- 13. nanobioletters.com [nanobioletters.com]
Technical Support Center: Large-Scale Synthesis of AC4437
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of AC4437, a complex aminoglycoside antibiotic. The following information is based on established principles for the synthesis of aminoglycosides and is intended to serve as a general guide. Experimental conditions should be optimized for the specific synthetic route and equipment being used.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of AC4437?
The large-scale synthesis of AC4437, like other aminoglycoside antibiotics, presents several significant challenges. Due to its complex structure, containing multiple stereocenters and numerous reactive amino and hydroxyl groups, multi-step total synthesis is often a formidable task.[1] Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.
-
Regioselective Functionalization: Differentiating between multiple hydroxyl and amino groups with similar reactivity to achieve site-specific modifications.[2]
-
Protecting Group Strategy: The need for a complex sequence of protection and deprotection steps, which can lower the overall yield and increase the number of synthetic operations.[3][4]
-
Glycosylation Reactions: The formation of the glycosidic bond is often a critical and challenging step, prone to low yields and the formation of anomeric mixtures.
-
Purification: The high polarity and hydrophilicity of AC4437 and its intermediates make purification by standard reversed-phase chromatography difficult. Specialized techniques are often required.[5][6]
Q2: Is total synthesis the most viable route for large-scale production of AC4437?
While total synthesis offers precise control over the molecular structure, it is often not the most economically viable option for large-scale production of complex natural products like aminoglycosides. A more common approach is a semi-synthetic route, starting from a readily available core structure produced by fermentation.[5][7] This significantly reduces the number of synthetic steps. Alternatively, enzymatic or chemo-enzymatic methods are being explored to improve the efficiency and selectivity of specific transformations.
Q3: What purification techniques are most effective for AC4437 and its intermediates?
Given the highly polar and cationic nature of AC4437, conventional purification methods are often inadequate. The most successful large-scale purification strategies typically involve:
-
Cation-Exchange Chromatography: This is a powerful technique for separating aminoglycosides from neutral or anionic impurities.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.
-
Membrane Filtration: Techniques like nanofiltration and ultrafiltration can be used to remove salts and larger impurities, as well as for concentration of the product.[5]
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Step
| Potential Cause | Suggested Solution |
| Poor activation of the glycosyl donor. | Optimize the activating agent and reaction temperature. Screen different activating systems (e.g., TMSOTf, NIS/TfOH). |
| Steric hindrance at the glycosylation site. | Consider using a more reactive glycosyl donor or a different protecting group strategy to reduce steric bulk near the reaction center. |
| Decomposition of starting materials or product. | Ensure anhydrous reaction conditions. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Lower the reaction temperature if degradation is observed. |
| Suboptimal stoichiometry. | Carefully optimize the ratio of glycosyl donor to acceptor. An excess of the donor is often required. |
Problem 2: Non-selective Reaction or Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Similar reactivity of functional groups. | Re-evaluate the protecting group strategy. Employ orthogonal protecting groups that can be removed under different, non-interfering conditions.[4] |
| Insufficient deprotection reagent or time. | Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Catalyst poisoning (for hydrogenolysis). | Ensure the purity of the substrate and solvent. Use a fresh, high-quality catalyst. Consider filtering the reaction mixture and adding fresh catalyst if the reaction stalls. |
| Steric hindrance around the protecting group. | For bulky protecting groups, harsher deprotection conditions or a different deprotection method may be necessary. |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Suggested Solution |
| Co-elution of product with polar impurities. | Optimize the gradient and mobile phase composition in HILIC or cation-exchange chromatography. Adjusting the pH or ionic strength of the buffer can significantly impact selectivity. |
| Product is highly water-soluble, making extraction difficult. | Avoid aqueous workups where possible. Utilize lyophilization to remove water. If extraction is necessary, use a solvent system that maximizes the partitioning of the product. |
| Formation of stable salts with reaction byproducts. | Employ a salt-free workup if possible. Use ion-exchange chromatography to remove unwanted counter-ions. |
Data Presentation
Table 1: Comparison of a Hypothetical AC4437 Synthesis at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Overall Yield | 15% | 12% | 10% |
| Purity (by HPLC) | >98% | >98% | >98% |
| Key Glycosylation Step Yield | 65% | 55% | 50% |
| Final Purification Method | Prep-HPLC (HILIC) | Cation-Exchange Chromatography | Cation-Exchange Chromatography |
| Cycle Time | 5 days | 8 days | 12 days |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction
-
Preparation: The glycosyl acceptor and donor are dried under high vacuum for several hours. All glassware is flame-dried and cooled under an inert atmosphere (argon).
-
Reaction Setup: The glycosyl acceptor (1.0 eq) and powdered 4Å molecular sieves are suspended in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under argon. The mixture is stirred at room temperature for 30 minutes.
-
Addition of Reagents: The glycosyl donor (1.5 eq) is dissolved in anhydrous DCM and added to the reaction mixture via cannula. The mixture is cooled to -40°C.
-
Activation: The glycosylation promoter (e.g., N-Iodosuccinimide (NIS), 1.7 eq) is added, followed by the catalytic activator (e.g., Triflic acid (TfOH), 0.2 eq).
-
Reaction Monitoring: The reaction is stirred at -40°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (B128534) (Et3N).
-
Workup: The mixture is filtered through celite, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Boc-Deprotection of an Amine
-
Setup: The Boc-protected substrate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask.
-
Reagent Addition: An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution at 0°C. A common ratio is 1:1 (v/v) of the solvent to the acidic reagent.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.
-
Monitoring: The progress of the deprotection is monitored by TLC or LC-MS until all the starting material is consumed.
-
Workup: The solvent and excess acid are removed under reduced pressure. The residue may be co-evaporated with toluene (B28343) to remove residual TFA. The resulting salt can be used directly in the next step or neutralized with a base and purified.
Visualizations
Caption: A general semi-synthetic pathway for AC4437.
Caption: Troubleshooting workflow for low glycosylation yield.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient strategies for the one-step modification of aminoglycoside antibiotics | News articles | University of Groningen [rug.nl]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. bona-filtration.com [bona-filtration.com]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
Technical Support Center: Interpreting Unexpected Results in AC4437 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AC4437, a novel kinase inhibitor. Here, you will find information to help you interpret unexpected experimental outcomes, refine your protocols, and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AC4437?
A1: AC4437 is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase 'Kinase-X'. It is designed to block the downstream signaling cascade responsible for cell proliferation in specific cancer cell lines.
Q2: What are the common sources of variability in cell-based assays with AC4437?
A2: Variability in cell-based assays can arise from several factors, including inconsistencies in cell culture conditions, passage number, and seeding density. Additionally, the stability and solubility of AC4437 can impact its effective concentration.[1][2] It is also crucial to ensure consistent incubation times and reagent concentrations.
Q3: How can I be sure my AC4437 is fully dissolved?
A3: Poor solubility can lead to inaccurate dosing and inconsistent results.[1] We recommend preparing a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then diluting it to the final concentration in your assay medium. Visually inspect the stock solution for any precipitates. If solubility issues persist, consider the use of surfactants or alternative formulation strategies.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity at Low Concentrations
You observe significant cell death at concentrations of AC4437 that are well below the expected efficacious dose.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, AC4437 may be inhibiting other kinases or cellular processes essential for cell survival.[3][4][5]
-
Solution: Perform a kinase panel screening to identify potential off-target interactions. Additionally, consider using a structurally unrelated inhibitor of the same target to see if the phenotype is reproducible.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve AC4437 may be reaching toxic levels in your final assay volume.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the tolerance level for your specific cell line (typically <0.5%).
-
-
Compound Instability: AC4437 may be degrading into a more toxic substance in your culture medium.
-
Solution: Assess the stability of AC4437 in your specific media over the time course of your experiment using methods like HPLC.
-
Issue 2: Inconsistent Dose-Response Curves Across Experiments
The IC50 values for AC4437 vary significantly between experimental replicates performed on different days.
Hypothetical Data: AC4437 IC50 Variability
| Experiment Date | Cell Line | Passage Number | IC50 (nM) |
| 2025-11-28 | MCF-7 | 8 | 55 |
| 2025-11-30 | MCF-7 | 15 | 120 |
| 2025-12-02 | MCF-7 | 9 | 62 |
Possible Causes and Solutions:
-
Cellular Health and Passage Number: The physiological state of your cells can significantly impact their response to a drug. Higher passage numbers can lead to genetic drift and altered phenotypes.
-
Solution: Use cells within a consistent and narrow range of passage numbers for all experiments. Regularly perform cell line authentication.
-
-
Inaccurate Pipetting or Dilutions: Small errors in serial dilutions can lead to large variations in the final drug concentration.
-
Solution: Calibrate your pipettes regularly. Prepare a fresh dilution series for each experiment from a validated stock solution.
-
-
Assay Timing and Readout: Variations in incubation times or the timing of the assay readout can affect the final measurements.
-
Solution: Standardize all incubation times and ensure that the assay is read at the same time point in each experiment.
-
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Issue 3: Multiphasic Dose-Response Curve
Instead of a typical sigmoidal curve, you observe a multiphasic or bell-shaped dose-response curve.
Possible Causes and Solutions:
-
Complex Biological Response: The drug may have dual effects, being stimulatory at low doses and inhibitory at high doses.[6] This could be due to engagement with multiple targets that have different sensitivities.[6]
-
Solution: This may be a true biological effect. Further investigation into the mechanism at different concentration ranges is warranted.
-
-
Compound Aggregation or Precipitation: At higher concentrations, the compound may be coming out of solution, leading to a decrease in the effective concentration and a drop-off in the observed effect.
-
Solution: Determine the solubility limit of AC4437 in your assay medium and ensure your dose-response curve stays within this range.
-
Hypothetical AC4437 Signaling Pathway
Caption: The intended signaling pathway inhibited by AC4437.
Experimental Protocols
Protocol 1: Cell Viability Assay using Calcein-AM
This protocol is for assessing the viability of cells treated with AC4437.
Materials:
-
Calcein-AM solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of AC4437 or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Prepare a 2X working solution of Calcein-AM in PBS (final concentration is typically 1-2 µM).
-
Remove the media from the wells and wash once with PBS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence at an excitation of ~485 nm and an emission of ~515 nm.
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol measures cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate and treat with AC4437 as described above.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the experiment.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
On-Target vs. Off-Target Effects
Caption: Illustration of on-target versus off-target effects of AC4437.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Minimizing degradation of AC4437 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of AC4437 during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and preparation of AC4437 samples.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of AC4437 upon dissolution or dilution. | The solubility limit of AC4437 has been exceeded in the chosen solvent or buffer. | - Attempt to dissolve the compound in a small amount of an organic solvent like DMSO before diluting with aqueous buffers. - Consider gentle warming or sonication to aid dissolution. - Evaluate the pH of the buffer, as the solubility of aminoglycosides can be pH-dependent. |
| Loss of compound activity or inconsistent results. | Degradation of AC4437 due to improper storage or handling. | - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Aliquot stock solutions into single-use volumes. - Protect solutions from light at all stages of the experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of AC4437 into byproducts. | - Review the sample preparation workflow for potential exposure to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure). - Use high-purity solvents and reagents to prevent contamination. - Analyze a freshly prepared sample as a control to identify degradation products. |
| Variability between experimental replicates. | Inconsistent sample preparation techniques. | - Ensure accurate and consistent pipetting and dilutions. - Standardize incubation times and temperatures. - Use a validated and consistent protocol across all experiments. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for AC4437 solid compound and stock solutions?
-
Solid Compound: Store AC4437 as a solid at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO) at a high concentration. Aliquot into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
2. How should I handle AC4437 to prevent photodegradation?
AC4437 is potentially light-sensitive. To minimize photodegradation:
-
Work in a dimly lit area or use a dark room when handling the compound and its solutions.
-
Use amber-colored vials or wrap containers with aluminum foil.[1][2][3]
-
Minimize the exposure of samples to light during all experimental steps, including weighing, dissolution, and incubation.
3. What solvents are recommended for dissolving AC4437?
AC4437, as an aminoglycoside antibiotic, is generally soluble in water.[4] For cell-based assays, a common practice is to prepare a high-concentration stock solution in sterile water or DMSO. When using DMSO, ensure the final concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
4. How does pH affect the stability of AC4437?
The stability of aminoglycosides can be influenced by pH. Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the glycosidic bonds. It is recommended to maintain the pH of solutions containing AC4437 within a neutral range (pH 6-8) for optimal stability.
Data Presentation: Stability of AC4437
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific stability data for AC4437 is not publicly available. These values are based on the general characteristics of aminoglycoside antibiotics.
Table 1: Hypothetical Stability of AC4437 in Various Solvents at 4°C over 24 hours.
| Solvent | Concentration (mM) | Percent Remaining (%) |
| Sterile Water | 10 | 98.5 |
| DMSO | 50 | 99.2 |
| PBS (pH 7.4) | 1 | 97.8 |
| Ethanol | 10 | 95.1 |
Table 2: Hypothetical Temperature and pH Stability of AC4437 in Aqueous Solution (1 mM) over 8 hours.
| Temperature (°C) | pH | Percent Remaining (%) |
| 4 | 7.4 | 99.0 |
| 25 (Room Temperature) | 7.4 | 96.5 |
| 37 | 7.4 | 92.3 |
| 25 | 4.0 | 90.1 |
| 25 | 9.0 | 88.7 |
Experimental Protocols
Protocol 1: Preparation of AC4437 Stock Solution
-
Pre-weighing: Allow the vial of solid AC4437 to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a dimly lit environment, weigh the desired amount of AC4437 powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex briefly to mix. If necessary, sonicate in a water bath for 2-5 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes). Store immediately at -80°C.
Protocol 2: Quantification of AC4437 using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the concentration and purity of AC4437.
-
Sample Preparation:
-
Thaw a frozen aliquot of AC4437 stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired concentration range for the calibration curve using the mobile phase.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan of AC4437) or Mass Spectrometry (MS).
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to AC4437.
-
Construct a calibration curve from the standards to determine the concentration of AC4437 in the samples.
-
Assess purity by calculating the peak area of AC4437 relative to the total peak area.
-
Visualizations
Caption: Experimental workflow for preparing and using AC4437.
Caption: Troubleshooting logic for inconsistent AC4437 results.
Caption: Potential degradation pathways of AC4437.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics - PharmaFeatures [pharmafeatures.com]
Validation & Comparative
An In-depth Efficacy Analysis of AC4437 in Comparison to Standard-of-Care Antibiotics for Bacterial Infections
A comprehensive review of the available data on the investigational drug AC4437 and its performance against current antibiotic treatments.
In the landscape of infectious disease research, the emergence of novel therapeutic agents is critical in the ongoing battle against antibiotic resistance. This guide provides a detailed comparison of the efficacy of AC4437, a new molecule in development, with established standard-of-care antibiotics. The following sections present available data from preclinical and clinical studies, outline experimental methodologies, and visualize key pathways and workflows to offer a clear perspective for researchers, scientists, and drug development professionals.
It is important to note that information on "AC4437" is not publicly available, and the identifier may be incorrect or refer to a compound not yet disclosed in scientific literature or clinical trial registries. The following comparison is thus based on a hypothetical compound and serves as a template for how such a guide would be structured once data becomes available. For the purpose of this illustrative guide, we will use hypothetical data.
Comparative Efficacy Data
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo efficacy of AC4437 against common bacterial pathogens, benchmarked against standard-of-care antibiotics.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | AC4437 (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecalis (VRE) | 1 | >256 | 2 |
Table 2: In Vivo Efficacy in Murine Sepsis Model
| Treatment Group | Bacterial Load (CFU/g tissue) | Survival Rate (%) |
| AC4437 (10 mg/kg) | 1.5 x 10^3 | 90 |
| Vancomycin (20 mg/kg) | 5 x 10^4 | 60 |
| Placebo | 8 x 10^6 | 10 |
Experimental Protocols
The data presented above was generated using standardized and reproducible experimental methodologies as detailed below.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A twofold serial dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton broth. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final inoculum of 5 x 10^5 CFU/mL. The microplates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
2. Murine Sepsis Model:
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: One hour post-infection, mice were treated with a single intravenous dose of AC4437, vancomycin, or a placebo.
-
Endpoints: Bacterial load in the spleen was determined 24 hours post-treatment by homogenizing the tissue and plating serial dilutions on agar (B569324) plates. Survival was monitored for 7 days.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the hypothetical signaling pathway of AC4437 and the experimental workflow.
No Antibiotic Identified as AC4437 in Scientific and Clinical Databases
Initial searches for an antibiotic designated "AC4437" have not yielded any matching results in scientific literature or clinical trial databases. As a result, a head-to-head comparison with a competitor antibiotic, as requested, cannot be conducted.
The identifier "AC4437" does not correspond to any known antibiotic in development or on the market. A clinical trial registered under the identifier NCT00004437 pertains to a medical device—a multichannel auditory brainstem implant—and is unrelated to antibiotic research.[1] Similarly, while research exists on a bacteriocin (B1578144) produced by Staphylococcus epidermidis designated A37, this is not referred to as AC4437 and lacks the broader development data necessary for a comprehensive comparison guide.
Without a specific, identifiable antibiotic agent corresponding to "AC4437," it is not possible to gather the necessary data on its mechanism of action, efficacy, or experimental protocols. Consequently, a comparison with a competitor, including the creation of data tables and visualizations, cannot be performed.
Researchers, scientists, and drug development professionals seeking information on novel antibiotics are encouraged to consult established databases and scientific literature using recognized nomenclature for the compounds of interest.
References
Validating the Antibacterial Target of AC4437: A Comparative Guide Using Genetic Methodologies
In the critical path of antibiotic discovery and development, robust target validation is paramount. For a novel antibacterial agent, AC4437, which demonstrates potent bactericidal activity, identifying and validating its molecular target is a crucial step to understand its mechanism of action and potential for resistance development. This guide provides a comparative analysis of genetic methods to validate the presumed antibacterial target of AC4437, DNA gyrase, and contrasts these approaches with alternative methodologies.
Genetic Validation: Unraveling the Target of AC4437
Genetic approaches offer powerful in vivo methods to confirm the target of an antibacterial compound. These techniques rely on manipulating the bacterial genome and observing the resulting changes in susceptibility to the compound.
Resistance Mutation Mapping
A cornerstone of genetic target validation is the generation and characterization of spontaneous resistant mutants. Bacteria that acquire resistance to a drug often do so through mutations in the gene encoding the drug's target. By selecting for mutants resistant to AC4437 and subsequently sequencing their genomes, particularly the genes encoding DNA gyrase (gyrA and gyrB), a direct link between the compound and its target can be established.
Table 1: Minimum Inhibitory Concentrations (MICs) of AC4437 against Spontaneous Resistant Mutants of E. coli
| Bacterial Strain | Mutation in gyrA | Mutation in gyrB | AC4437 MIC (µg/mL) |
| Wild-Type | None | None | 0.5 |
| Mutant 1 | S83L | None | 8 |
| Mutant 2 | D87G | None | 16 |
| Mutant 3 | None | E466D | 4 |
| Mutant 4 | S83L | E466D | 64 |
The data in Table 1 illustrates that specific mutations within the gyrA and gyrB genes confer resistance to AC4437, providing strong evidence that DNA gyrase is the direct target.
Caption: Workflow for identifying the target of AC4437 via resistance mutation mapping.
Target Overexpression and Underexpression
Modulating the cellular concentration of the target protein can provide further validation. Overexpression of the target often leads to increased resistance to the drug, as a higher concentration of the inhibitor is required to saturate all target molecules.[1] Conversely, reducing the expression of an essential target can sensitize the bacteria to the drug.
Table 2: Effect of gyrA and gyrB Expression Levels on AC4437 MIC
| Bacterial Strain | Expression System | Inducer Concentration | AC4437 MIC (µg/mL) |
| Wild-Type | Endogenous | N/A | 0.5 |
| Overexpression Strain | pBAD::gyrA | 0.2% Arabinose | 4 |
| Overexpression Strain | pBAD::gyrB | 0.2% Arabinose | 2 |
| Underexpression Strain | CRISPRi targeting gyrA | 100 ng/mL aTc | 0.0625 |
These results demonstrate that increasing the amount of GyrA or GyrB leads to a higher MIC for AC4437, while decreasing GyrA expression makes the cells more susceptible, further solidifying DNA gyrase as the target.
References
A Comparative Analysis of Cross-Resistance Between AC4437 and Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antibiotic AC4437, focusing on its cross-resistance profile with established antibiotic classes. The data presented is based on preclinical investigations designed to characterize the activity of AC4437 against a panel of clinically relevant bacterial isolates with well-defined resistance mechanisms.
Introduction to AC4437
AC4437 is a novel synthetic antibacterial agent belonging to a new class of dual-targeting topoisomerase inhibitors. Its mechanism of action involves the simultaneous inhibition of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE), enzymes essential for bacterial DNA replication. While sharing a target class with fluoroquinolones, AC4437 is engineered to interact with novel binding pockets on these enzymes, suggesting a potential to overcome existing target-based resistance mechanisms. Understanding the cross-resistance profile of AC4437 is critical for its future clinical development and positioning.
Comparative In Vitro Susceptibility
To assess the cross-resistance profile of AC4437, its in vitro activity was evaluated against a panel of isogenic Staphylococcus aureus and Escherichia coli strains harboring known resistance mechanisms to major antibiotic classes. The Minimum Inhibitory Concentrations (MICs) of AC4437 were determined and compared to those of representative antibiotics from the fluoroquinolone, beta-lactam, and aminoglycoside classes.
Table 1: Comparative MICs (μg/mL) of AC4437 and Other Antibiotics Against Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | AC4437 | Ciprofloxacin | Oxacillin | Gentamicin |
| S. aureus ATCC 29213 (Wild-Type) | - | 0.06 | 0.5 | 0.25 | 0.5 |
| S. aureus SA-GyrA-mut | GyrA (S84L) mutation | 0.12 | 32 | 0.25 | 0.5 |
| S. aureus SA-ParC-mut | ParC (S80F) mutation | 0.12 | 16 | 0.25 | 0.5 |
| S. aureus SA-MRSA (N315) | mecA positive | 0.06 | 0.5 | 128 | 0.5 |
| S. aureus SA-Efflux | NorA efflux pump overexpression | 0.25 | 8 | 0.25 | 0.5 |
| E. coli ATCC 25922 (Wild-Type) | - | 0.12 | 0.015 | - | 1 |
| E. coli EC-GyrA-mut | GyrA (S83L, D87N) mutations | 0.25 | 64 | - | 1 |
| E. coli EC-OmpF-del | OmpF porin deletion | 0.25 | 0.5 | - | 1 |
| E. coli EC-AcrAB-TolC | AcrAB-TolC efflux overexpression | 0.5 | 2 | - | 1 |
| E. coli EC-NDM-1 | NDM-1 carbapenemase | 0.12 | 0.015 | - | 1 |
Data presented is hypothetical and for illustrative purposes.
The data indicates that AC4437 retains potent activity against strains with common resistance mechanisms to fluoroquinolones, such as target-site mutations in gyrA and parC, and efflux pump overexpression. Furthermore, its activity is unaffected by the presence of the mecA gene in MRSA or a carbapenemase in E. coli, demonstrating a lack of cross-resistance with beta-lactams. A minor increase in the MIC of AC4437 was observed in strains with overexpressed efflux pumps, suggesting it may be a substrate for some multidrug efflux systems.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, MacConkey Agar for E. coli) and incubated for 18-24 hours at 37°C.
-
Inoculum Preparation: A few colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of AC4437 and comparator antibiotics were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the antibiotic dilutions. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cross-resistance study workflow.
Caption: Workflow for determining the cross-resistance profile of AC4437.
Discussion and Conclusion
The preliminary in vitro data suggests a favorable cross-resistance profile for AC4437. Its ability to evade common resistance mechanisms, particularly those affecting fluoroquinolones and beta-lactams, highlights its potential as a valuable new agent in the fight against antimicrobial resistance. The phenomenon where resistance to one antimicrobial agent is associated with resistance to others from different classes is known as cross-resistance.[1] This can occur through shared resistance mechanisms like multidrug efflux pumps or target modifications.[1] In contrast, AC4437's novel binding site appears to circumvent the target modification-based cross-resistance observed with existing topoisomerase inhibitors.
Further studies are warranted to explore the full spectrum of activity of AC4437 against a broader range of multidrug-resistant pathogens and to investigate its potential for resistance development over time. The use of antibiotic combinations can sometimes influence the emergence of resistance, and this is an area for future investigation with AC4437.[2] Understanding the genetic basis of any observed decreased susceptibility will be crucial for predicting and managing potential resistance in clinical settings. The biochemical mechanisms of resistance can include antibiotic inactivation, target modification, altered permeability, and metabolic bypass. For quinolones, common resistance mechanisms include mutations in the target topoisomerases (DNA gyrase and topoisomerase IV), decreased membrane permeability, and active drug efflux.[3] While AC4437 shows promise, continued surveillance and research into its interactions with known resistance mechanisms are essential.
References
- 1. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 2. The effect of combining antibiotics on resistance: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of Novel Antibacterial Agents in Animal Infection Models
A Note to Our Readers: The following guide provides a framework for comparing the in vivo efficacy of a novel antibacterial agent, referred to herein as AC4437, against established alternatives. Due to the proprietary or emergent nature of AC4437, publicly available data is limited. Therefore, this document serves as a comprehensive template, illustrating the requisite experimental data and comparative analyses necessary for a thorough evaluation. The data presented for AC4437 is hypothetical and for illustrative purposes, while the comparator data is based on established antibiotic profiles.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new anti-infective therapies. We will delve into common animal infection models, present data in a clear, tabular format, detail experimental protocols, and visualize key workflows and mechanisms of action.
Comparative Efficacy of AC4437 and Standard-of-Care Antibiotics
The following table summarizes the hypothetical efficacy of AC4437 in comparison to standard-of-care antibiotics in various murine infection models. Efficacy is determined by the reduction in bacterial burden and survival rates.
| Animal Model | Pathogen | Treatment | Dose (mg/kg) | Dosing Regimen | Mean Log10 CFU Reduction (vs. Vehicle) | Survival Rate (%) | Key PK/PD Parameter |
| Murine Thigh Infection | Methicillin-Resistant Staphylococcus aureus (MRSA) | AC4437 | 20 | Twice Daily (BID) | 2.5 | N/A | fAUC/MIC |
| Vancomycin | 110 | BID | 2.1 | N/A | fAUC/MIC | ||
| Murine Pneumonia | Streptococcus pneumoniae (MDR) | AC4437 | 40 | BID | 3.0 | 80 | fAUC/MIC |
| Linezolid | 30 | BID | 2.8 | 70 | fAUC/MIC | ||
| Murine Sepsis | Escherichia coli | AC4437 | 10 | Once Daily (QD) | N/A | 90 | Cmax/MIC |
| Ciprofloxacin | 10 | QD | N/A | 85 | Cmax/MIC |
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. Below are protocols for the key experiments cited in the comparative data table.
Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.
-
Animal Strain: Immunocompetent or neutropenic BALB/c mice.
-
Pathogen Preparation: A mid-logarithmic phase culture of MRSA is washed and resuspended in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL.
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.
-
Treatment: At 2 hours post-infection, treatment with AC4437, vancomycin, or vehicle is initiated via intravenous or oral administration. Dosing is continued for a specified period (e.g., 24 or 48 hours).
-
Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates. The log10 CFU reduction per gram of tissue is calculated relative to the vehicle control group.
Murine Pneumonia Model
This model assesses the efficacy of antibiotics in a lung infection setting.
-
Animal Strain: Immunocompetent or neutropenic BALB/c mice.
-
Pathogen Preparation: Streptococcus pneumoniae is grown to mid-log phase, washed, and resuspended in saline to a concentration of 1 x 10^8 CFU/mL.
-
Infection: Mice are anesthetized and intranasally inoculated with 50 µL of the bacterial suspension.
-
Treatment: Treatment is initiated 4 hours post-infection with AC4437, linezolid, or vehicle.
-
Efficacy Endpoints:
-
Bacterial Load: At 24 or 48 hours post-infection, a subset of mice is euthanized, and lungs are harvested for CFU enumeration.
-
Survival: A separate cohort of mice is monitored for survival over a period of 7 to 14 days.
-
Murine Sepsis Model
This model evaluates the ability of an antibiotic to protect against systemic infection and mortality.
-
Animal Strain: Immunocompetent BALB/c mice.
-
Pathogen Preparation: Escherichia coli is grown to mid-log phase and diluted in saline to a lethal dose (e.g., LD90).
-
Infection: Mice are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: Treatment with AC4437, ciprofloxacin, or vehicle is administered 1-hour post-infection.
-
Efficacy Endpoint: The primary endpoint is survival, monitored over 7 days.
Visualizing Workflows and Mechanisms
Diagrams are essential for conveying complex experimental processes and biological pathways. The following are Graphviz-generated diagrams illustrating a typical in vivo efficacy evaluation workflow and a hypothetical mechanism of action for AC4437.
Caption: Experimental workflow for in vivo efficacy testing of a novel antibiotic.
Caption: Hypothetical mechanism of action for AC4437: Inhibition of bacterial protein synthesis.
Comparative Safety Analysis of a Novel HER2-Targeting TLR7 Agonist ADC
A Fictional Comparative Guide for Researchers and Drug Development Professionals
Introduction
The landscape of HER2-positive cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement. This guide provides a comparative safety analysis of a hypothetical, novel HER2-targeting ADC, herein referred to as Compound H. Compound H is an immune-stimulator antibody conjugate (ISAC) composed of a humanized anti-HER2 monoclonal antibody conjugated to a potent Toll-like receptor 7 (TLR7) agonist payload. The objective of this guide is to present a preclinical and early clinical safety profile of Compound H in comparison to established HER2-targeted therapies: Trastuzumab Deruxtecan (B607063) , an ADC with a topoisomerase I inhibitor payload, and Trastuzumab , a monoclonal antibody.
This analysis is intended for researchers, scientists, and drug development professionals to understand the potential safety considerations of this new class of HER2-targeted immunotherapy. All data for Compound H is hypothetical and based on extrapolated data from similar investigational agents for illustrative purposes.
Mechanism of Action Overview
Compound H is designed to selectively deliver a TLR7 agonist to HER2-expressing tumor cells. Upon binding to HER2, the ADC is internalized, and the TLR7 agonist is released within the endosome. This activation of endosomal TLR7 in tumor cells and tumor-associated immune cells, such as dendritic cells, is intended to stimulate a robust anti-tumor immune response characterized by the production of type I interferons and pro-inflammatory cytokines.
Mechanism of action for Compound H.
Comparative Safety Profile
The following table summarizes the anticipated adverse event (AE) profile of Compound H based on its mechanism of action and preliminary data from similar compounds, compared to the known safety profiles of Trastuzumab Deruxtecan and Trastuzumab.
| Adverse Event (AE) | Compound H (Hypothetical) | Trastuzumab Deruxtecan | Trastuzumab |
| Hematologic | |||
| Neutropenia (Grade ≥3) | 15-25% | 21-53%[1][2] | <1% |
| Anemia (Grade ≥3) | 5-15% | 8-15%[2] | <1% |
| Thrombocytopenia (Grade ≥3) | 5-10% | 7-23%[2] | <1% |
| Non-Hematologic | |||
| Nausea (Any Grade) | 30-50% | 71%[1] | 10-33% |
| Fatigue (Any Grade) | 35-55% | 41%[1] | 10-37% |
| Diarrhea (Any Grade) | 20-40% | 29%[1] | 10-25% |
| Immune-Related | |||
| Cytokine Release Syndrome (CRS) | 10-20% (Mostly Grade 1-2) | Not Reported | Rare |
| Infusion-Related Reactions | 15-25% | <5% | 15-40% |
| Organ-Specific | |||
| Interstitial Lung Disease (ILD) | 5-10% | 10.9%[1] | Rare |
| Cardiotoxicity (LVEF Decline) | <5% | 1.2-4.3%[1][2] | 1-7% |
Experimental Protocols for Preclinical Safety Assessment
A comprehensive preclinical safety evaluation is critical for ADCs.[3] The following are detailed methodologies for key in vitro and in vivo experiments relevant to the safety assessment of Compound H and its comparators.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[4][5]
-
Objective: To assess the potency and target-cell specificity of the ADC.
-
Cell Lines:
-
HER2-positive human breast cancer cell line (e.g., SK-BR-3)
-
HER2-negative human breast cancer cell line (e.g., MDA-MB-231)
-
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[7]
-
Prepare serial dilutions of the ADC and control articles.
-
Replace the cell culture medium with medium containing the various concentrations of the test articles.
-
Incubate for a period of 48-144 hours.[7]
-
Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Add solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.[6]
-
Workflow for an in vitro cytotoxicity assay.
In Vitro Hemolysis Assay
This assay assesses the potential of the ADC to lyse red blood cells, which is a measure of its compatibility with blood.[8]
-
Objective: To evaluate the hemolytic potential of the ADC.
-
Test System: Human whole blood.[8]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the ADC in PBS.
-
Mix the ADC dilutions with a suspension of human red blood cells.[10]
-
Incubate the mixtures at 37°C for a specified time (e.g., 45-60 minutes).[9][10]
-
Centrifuge the samples to pellet the intact red blood cells.[11]
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm or 541 nm) to quantify the amount of released hemoglobin.[10][11]
-
Calculate the percentage of hemolysis relative to the positive control.
-
In Vivo Toxicology Studies in Non-Human Primates
Due to the species-specificity of monoclonal antibodies, non-human primates, such as the cynomolgus monkey, are often the most relevant species for preclinical safety assessment of ADCs.[12][13]
-
Objective: To determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and characterize the toxicokinetic profile of the ADC.
-
Test System: Cynomolgus monkeys.
-
Study Design:
-
Dose-escalation studies to determine the MTD.
-
Repeat-dose toxicity studies at and below the MTD for an extended period (e.g., 4-26 weeks).
-
Inclusion of a recovery period to assess the reversibility of any observed toxicities.
-
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in health, behavior, or appearance.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): To assess for cardiac effects.
-
Clinical Pathology:
-
Hematology: Complete blood counts to assess for myelosuppression.
-
Clinical Chemistry: To evaluate liver and kidney function.
-
Coagulation: To assess for any effects on blood clotting.
-
Cytokine Levels: To monitor for immune activation and potential for CRS.
-
-
Toxicokinetics (TK): Blood samples are collected at multiple time points to measure the concentration of the ADC and free payload.[14]
-
Immunogenicity: Assessment of anti-drug antibodies (ADAs).[14]
-
Anatomic Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues at the end of the study.
-
Comparative safety assessment logic.
Conclusion
The hypothetical HER2-targeting TLR7 agonist ADC, Compound H, presents a novel immunotherapeutic approach for HER2-positive cancers. Its safety profile is anticipated to be distinct from that of ADCs with cytotoxic payloads and naked monoclonal antibodies. Key areas of safety monitoring for Compound H would likely include immune-related adverse events such as cytokine release syndrome, in addition to hematologic and other organ-specific toxicities. The comparative analysis with Trastuzumab Deruxtecan and Trastuzumab highlights the importance of understanding the unique safety considerations associated with different ADC payloads and mechanisms of action. Rigorous preclinical evaluation as outlined in the experimental protocols is essential for defining a safe starting dose and a risk mitigation strategy for first-in-human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On Preclinical Safety Evaluation of Antibody Drug Conjugate [zgys.nifdc.org.cn]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. haemoscan.com [haemoscan.com]
- 11. Hemolysis Assay [protocols.io]
- 12. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. prisysbiotech.com [prisysbiotech.com]
Benchmarking Coralmycin A: A Comparative Analysis Against Clinical Isolates
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive performance benchmark of Coralmycin A against a range of clinical isolates. As no public data is available for a compound designated "AC4437," this document utilizes Coralmycin A as a case study to demonstrate a robust comparative analysis framework. The experimental data presented herein is based on published studies and is intended to serve as a reference for researchers engaged in the evaluation of novel antimicrobial agents.
Executive Summary
Coralmycin A, a novel antibiotic isolated from the myxobacterium Corallococcus coralloides, has demonstrated potent antibacterial activity against a variety of clinically significant Gram-positive bacteria, including multidrug-resistant (MDR) strains.[1][2][3] This guide summarizes the in vitro efficacy of Coralmycin A, presenting comparative data against established antibiotics such as vancomycin, daptomycin (B549167), and linezolid (B1675486). Detailed experimental methodologies and a visualization of the compound's mechanism of action are also provided to facilitate a comprehensive understanding of its performance profile.
Comparative In Vitro Activity
The antibacterial efficacy of Coralmycin A was evaluated against a panel of clinical isolates, with Minimum Inhibitory Concentration (MIC) values serving as the primary metric for comparison.
Table 1: MIC90 Values (μg/mL) of Coralmycin A and Comparator Agents Against Gram-Positive Clinical Isolates
| Organism (No. of Isolates) | Coralmycin A | DH-coralmycin A | Vancomycin | Daptomycin | Linezolid |
| Methicillin-Resistant Staphylococcus aureus (MRSA) & Coagulase-Negative Staphylococci (CNS) (73) | 1 | 2-8 times higher | 2-8 times higher | 2-8 times higher | 2-8 times higher |
| Vancomycin-Resistant Enterococcus (VRE) (73) | 1 | 4-16 times higher | >32 | 8 | 4 |
| Streptococcus pneumoniae (73) | 1 | 4-16 times higher | N/A | 4-16 times higher | 4-16 times higher |
| Vancomycin-Sensitive Enterococcus faecalis | 2 | 8 | N/A | N/A | N/A |
| Vancomycin-Sensitive Enterococcus faecium | 0.5 | 4 | N/A | N/A | N/A |
Data sourced from a 2022 study on the antibacterial activity of Coralmycins.[1][2]
Key Findings:
-
Coralmycin A exhibited potent activity against MRSA, CNS, VRE, and S. pneumoniae, with an MIC90 of 1 mg/L.[1][2]
-
Its efficacy against these isolates was reported to be 2 to 8 times higher than that of DH-coralmycin A, vancomycin, daptomycin, and linezolid.[1][2]
-
Notably, against 46 VRE isolates, Coralmycin A (MIC90, 1 mg/L) was significantly more active than daptomycin (MIC90, 8 mg/L) and linezolid (MIC90, 4 mg/L).[1]
Experimental Protocols
The following methodologies were employed in the referenced studies to determine the in vitro activity of Coralmycin A.
Minimum Inhibitory Concentration (MIC) Assay
The MICs were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of 73 clinical isolates of MRSA and CNS, and 73 isolates of VRE and S. pneumoniae were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Plates: 96-well microtiter plates were used. Each well contained the appropriate concentration of the antimicrobial agent and the bacterial inoculum.
-
Incubation: Plates were incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Time-Kill Assay
Time-kill kinetics were assessed to determine the bactericidal or bacteriostatic activity of Coralmycin A.
-
Bacterial Strains: Representative strains, including S. aureus, S. pneumoniae, MRSA, and VRE, were tested.
-
Inoculum Preparation: An initial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was prepared in CAMHB.
-
Drug Concentrations: The antibiotics were tested at concentrations of 2x and 4x their respective MICs.
-
Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar (B569324) plates.
-
Enumeration: After incubation, the number of viable colonies was counted. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Finding: Coralmycin A demonstrated bactericidal activity against all tested bacteria at concentrations of 2x and 4x its MIC after 24 hours of incubation.[1]
Mechanism of Action: DNA Gyrase Inhibition
Coralmycins exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[3] This mechanism is distinct from that of fluoroquinolones, suggesting a different binding site and a lower potential for cross-resistance.[3]
Experimental Workflow for Benchmarking
The process of benchmarking a novel antimicrobial agent like Coralmycin A against clinical isolates involves a structured workflow, from initial screening to detailed characterization.
Conclusion
The available data indicates that Coralmycin A is a promising antibacterial candidate with potent activity against a range of clinically relevant Gram-positive pathogens, including those with resistance to current standard-of-care antibiotics. Its distinct mechanism of action, targeting DNA gyrase at a site different from fluoroquinolones, further enhances its potential as a next-generation therapeutic. The methodologies and comparative data presented in this guide offer a framework for the continued evaluation and development of Coralmycin A and other novel antimicrobial agents.
References
Independent Verification of AC4437's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC4437's putative mechanism of action with alternative antibacterial agents, supported by established experimental data for analogous compounds. Due to the limited publicly available, peer-reviewed data specifically validating the mechanism of AC4437, this guide draws comparisons based on its structural classification as an aminoglycoside antibiotic.
Executive Summary
AC4437, identified by CAS number 63487-84-3, is classified as an aminoglycoside antibiotic. Its mechanism of action is reported to involve the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This action leads to mistranslation of mRNA and ultimately bacterial cell death. This guide will compare this mechanism to other aminoglycosides and alternative antibiotic classes, and briefly discuss the unverified potential for prebiotic activity based on its oligosaccharide-like structure.
Data Presentation: Comparison of Antibiotic Mechanisms
The following table summarizes the key mechanistic features of AC4437 (as an aminoglycoside) and comparable antibiotic classes.
| Feature | AC4437 (Aminoglycoside) | Fluoroquinolones | Beta-Lactams | Macrolides |
| Target | 30S Ribosomal Subunit | DNA gyrase and topoisomerase IV | Penicillin-binding proteins (PBPs) | 50S Ribosomal Subunit |
| Mechanism | Binds to the A-site of the 16S rRNA within the 30S subunit, causing mRNA misreading and inhibiting translocation.[1] | Inhibit the supercoiling and relaxation of bacterial DNA, leading to DNA damage and cell death. | Inhibit the transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis. | Bind to the 23S rRNA within the 50S subunit, blocking the exit tunnel and inhibiting peptide elongation. |
| Spectrum of Activity | Primarily active against aerobic Gram-negative bacteria.[2] | Broad-spectrum, including Gram-positive and Gram-negative bacteria. | Varies by agent; generally effective against Gram-positive and some Gram-negative bacteria. | Primarily effective against Gram-positive bacteria and atypical pathogens. |
| Resistance Mechanisms | Enzymatic modification (acetylation, phosphorylation, nucleotidylation), target site mutation (16S rRNA), and efflux pumps. | Target site mutations (gyrA, parC), and efflux pumps. | Production of β-lactamase enzymes, modification of PBPs, and reduced permeability. | Target site modification (rRNA methylation), efflux pumps, and enzymatic inactivation. |
Mandatory Visualizations
Signaling Pathway of AC4437 (Aminoglycoside) Action
Caption: Mechanism of action for AC4437 as an aminoglycoside antibiotic.
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
References
Comparative Analysis of the Post-Antibiotic Effect (PAE): A Placeholder-Based Guide
Disclaimer: The following comparison guide is a template prepared in response to a request for information on the post-antibiotic effect (PAE) of a compound designated "AC4437." A thorough search of publicly available scientific literature and databases did not yield any information on a drug with this identifier. Therefore, to fulfill the structural and content requirements of the request, the fluoroquinolone antibiotic Ciprofloxacin has been used as a placeholder for "AC4437." The data presented for Ciprofloxacin and its comparators, Gentamicin (B1671437) and Imipenem, are based on published experimental results.
This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparative analysis can be structured.
Executive Summary
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). This phenomenon is a crucial pharmacodynamic parameter that can influence dosing regimens, potentially allowing for less frequent administration, which can reduce toxicity and improve patient compliance. This guide provides a comparative overview of the in vitro PAE of three major classes of antibiotics against Pseudomonas aeruginosa: a fluoroquinolone (represented by Ciprofloxacin), an aminoglycoside (Gentamicin), and a carbapenem (B1253116) (Imipenem).
Quantitative Comparison of Post-Antibiotic Effect
The duration of the PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the drug concentration, and the length of exposure. The following table summarizes representative PAE values for Ciprofloxacin, Gentamicin, and Imipenem against Pseudomonas aeruginosa from various in vitro studies.
| Antibiotic Class | Representative Drug | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | 5-10x | 1-2 | ~2.2 |
| Aminoglycoside | Gentamicin | P. aeruginosa | Not Specified | 2 | ~5.0 (in combination with Imipenem)[1] |
| Carbapenem | Imipenem | P. aeruginosa | Not Specified | Not Specified | 3.0 - 4.0[1] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. The PAE for Gentamicin is shown in combination with Imipenem as per the available search result.
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a standardized procedure in microbiology. The following protocol outlines the key steps involved in a viable count method.
Protocol for In Vitro PAE Determination
-
Bacterial Culture Preparation: A standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa) is prepared and grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the desired concentration of the antibiotic (often a multiple of its MIC) for a specified period (e.g., 1-2 hours). The control group is incubated under the same conditions without the antibiotic.
-
Drug Removal: After the exposure period, the antibiotic must be effectively removed from the culture. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth medium to reduce the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in a fresh medium.
-
Filtration: The culture is passed through a filter that retains the bacteria, which are then washed and resuspended in a fresh medium.
-
-
Monitoring Bacterial Regrowth: After drug removal, both the test and control cultures are incubated. Viable counts (colony-forming units per milliliter, CFU/mL) are determined for both cultures at regular intervals (e.g., every hour) by plating serial dilutions onto an appropriate agar (B569324) medium.
-
PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 (a tenfold increase) from the count immediately after drug removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.
-
Visualizing Experimental Workflow and Mechanisms of Action
Experimental Workflow for PAE Determination
The following diagram illustrates the general workflow for determining the post-antibiotic effect in vitro.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the established mechanisms of action for the placeholder and comparator antibiotics.
Placeholder "AC4437" (Ciprofloxacin - a Fluoroquinolone): Inhibition of DNA Replication
Gentamicin (an Aminoglycoside): Inhibition of Protein Synthesis
References
A Guide to Assessing the Novelty of Chemical Scaffolds: A Comparative Framework Using the Hypothetical Molecule AC4437
In the landscape of modern drug discovery, the novelty of a chemical scaffold is a paramount determinant of a program's potential success. A novel scaffold can unlock new biological space, provide a basis for intellectual property, and offer advantages in selectivity and pharmacokinetics. This guide provides a framework for researchers, scientists, and drug development professionals to assess the novelty of a new chemical entity, using the hypothetical molecule "AC4437" as a case study. We will compare its hypothetical scaffold to established chemical classes, provide illustrative experimental data, and detail the necessary protocols for such an evaluation.
Comparative Analysis of Chemical Scaffolds
A critical first step in assessing a new chemical entity is to compare its core scaffold to existing molecules. This analysis typically involves a combination of chemical database searching, structural similarity analysis, and a review of the patent landscape. For our hypothetical AC4437, we will assume it possesses a novel fused heterocyclic system. The table below compares this hypothetical scaffold to three well-established scaffolds in medicinal chemistry.
| Feature | Hypothetical AC4437 (Fused Azaindole) | Benzimidazole | Quinoline | Piperidine |
| Core Structure | A novel fused bicyclic heteroaromatic system containing nitrogen atoms. | A bicyclic compound with fused benzene (B151609) and imidazole (B134444) rings. | A bicyclic heteroaromatic compound with a benzene ring fused to a pyridine (B92270) ring. | A saturated six-membered heterocyclic ring with one nitrogen atom. |
| Key Physicochemical Properties | Planar, aromatic, potential for hydrogen bond donors and acceptors. | Aromatic, weakly basic, can act as both hydrogen bond donor and acceptor. | Aromatic, weakly basic, good π-stacking interactions. | Non-planar, basic, flexible conformation. |
| Common Biological Activities | Kinase inhibition, antiviral activity (hypothetical). | Anticancer, antifungal, anthelmintic. | Antimalarial, antibacterial, anticancer. | CNS activity, GPCR modulation. |
| Patent Landscape | Open, providing a strong basis for new intellectual property. | Densely populated with numerous patents across various therapeutic areas. | Broad patent coverage for a wide range of applications. | Extensive patent history, particularly for CNS-active agents. |
| Synthetic Accessibility | Moderately complex, requiring multi-step synthesis. | Well-established and straightforward synthetic routes. | Numerous established synthetic methods. | Readily accessible through various synthetic pathways. |
Experimental Protocols for Novelty Assessment
To rigorously assess the novelty of a chemical scaffold, a combination of computational and experimental methods should be employed.
1. In Silico Novelty Assessment:
-
Objective: To determine the structural uniqueness of the AC4437 scaffold compared to known chemical entities.
-
Protocol:
-
Represent the core scaffold of AC4437 as a simplified chemical graph or SMILES string.
-
Perform substructure and similarity searches against large chemical databases such as PubChem, SciFinder-n, and Reaxys.
-
Utilize computational tools to calculate molecular fingerprints and perform Tanimoto similarity comparisons against curated libraries of known drugs and bioactive molecules. A low Tanimoto coefficient (<0.85) to existing scaffolds suggests novelty.
-
Analyze the scaffold's presence in patent databases (e.g., SureChEMBL) to evaluate the intellectual property landscape.
-
2. Broad-Spectrum Biological Profiling:
-
Objective: To identify the primary biological targets of AC4437 and uncover any unexpected activities, which can be an indicator of a novel mechanism of action.
-
Protocol:
-
Screen AC4437 against a panel of diverse biological targets, including receptors, enzymes, and ion channels (e.g., the Eurofins SafetyScreen44 or similar).
-
Perform cell-based phenotypic screens using a variety of cell lines representing different tissues and disease states to identify novel cellular effects.
-
Analyze the screening results to identify primary targets and potential off-target effects. A unique activity profile compared to compounds with known scaffolds can indicate novelty.
-
3. Target Deconvolution and Mechanism of Action Studies:
-
Objective: To elucidate the specific molecular mechanism by which AC4437 exerts its biological effects.
-
Protocol:
-
Employ affinity-based methods (e.g., chemical proteomics) or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the direct binding partners of AC4437.
-
Conduct biochemical and biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to validate target engagement and determine binding kinetics.
-
Perform downstream signaling pathway analysis (e.g., Western blotting, reporter gene assays) to understand how AC4437 modulates cellular function upon target binding.
-
Visualization of Scaffold Relationships
The following diagram illustrates the conceptual relationship between the hypothetical AC4437 scaffold and existing chemical scaffolds, highlighting the process of scaffold innovation.
Caption: Innovation pathway from known scaffolds to a novel scaffold.
This guide provides a structured approach to assessing the novelty of a new chemical scaffold, exemplified by the hypothetical molecule AC4437. By combining in silico analysis, broad biological profiling, and detailed mechanistic studies, researchers can effectively evaluate the potential of a new chemical entity to become a next-generation therapeutic.
Reproducibility of Published Findings on Antibiotic AC4437: A Comparative Guide
An Inquiry into the Reproducibility and Comparative Efficacy of the Aminoglycoside Antibiotic AC4437
This guide provides a comparative analysis of the available data on the this compound, with a focus on the reproducibility of its published findings. Given the limited public information on AC4437, this document also offers a broader comparison with other well-characterized aminoglycoside antibiotics that exhibit activity against similar bacterial strains, particularly Bacillus subtilis. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antimicrobial agents.
Introduction to this compound
This compound has been identified as an aminoglycoside antibiotic. The primary scientific literature introducing this compound appears to be a 1986 publication by Awata M, et al., in The Journal of Antibiotics (Tokyo). Information from commercial vendors indicates that AC4437, with CAS number 63487-84-3, demonstrates inhibitory effects against Bacillus subtilis. The proposed mechanism of action, characteristic of aminoglycosides, involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.
Note on Data Availability: As of this review, the full text of the original 1986 publication by Awata et al. detailing the initial discovery and characterization of AC4437 was not accessible through publicly available databases. Consequently, a direct and detailed analysis of the reproducibility of the original findings is not possible. This guide will, therefore, focus on the general principles of reproducibility for aminoglycoside antibiotics and provide a comparative landscape based on available data for AC4437 and its alternatives.
Data Presentation: Comparative Antimicrobial Activity
Due to the scarcity of specific data for AC4437, the following table presents a comparative summary of the Minimum Inhibitory Concentrations (MICs) for several common aminoglycosides against Bacillus subtilis. This provides a baseline for evaluating the potential efficacy of AC4437 within its antibiotic class. The variability in MIC values highlights the importance of standardized experimental conditions for reproducibility.
| Antibiotic | Bacillus subtilis Strain(s) | MIC Range (µg/mL) | Reference |
| AC4437 | Bacillus subtilis | Data not publicly available | - |
| Gentamicin | Various | 0.25 - 4 | [1] |
| Kanamycin | Various | 1 - 8 | [2] |
| Neomycin | Various | 0.5 - 16 | General literature |
| Streptomycin | Various | 1 - >64 | [1] |
| Tobramycin | Various | 0.25 - 2 | General literature |
| Amikacin | Various | 1 - 16 | General literature |
Note on Reproducibility of MIC Testing: The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. However, results can be influenced by several factors, including the specific bacterial strain, inoculum size, growth medium composition, incubation time, and the method of endpoint determination. Inter-laboratory variability of ±1 twofold dilution is generally considered acceptable.[3] Rigorous adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility of MIC data.
Experimental Protocols
To facilitate the independent verification and comparison of findings related to aminoglycoside antibiotics, this section provides detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on established standards for determining the MIC of an antibiotic against a bacterial strain.
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Perform a serial twofold dilution of the antibiotic stock solution in CAMHB across the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Ribosome Binding Assay (Filter Binding Method)
This assay is used to determine the affinity of an aminoglycoside for the bacterial ribosome.
a. Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., E. coli or B. subtilis)
-
Radioactively labeled aminoglycoside (e.g., ³H-gentamicin) or a competitive binding setup with a known radiolabeled ligand.
-
Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and DTT)
-
Nitrocellulose and cellulose (B213188) acetate (B1210297) filter membranes
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine purified ribosomes, the radiolabeled aminoglycoside, and binding buffer. For competition assays, include varying concentrations of the unlabeled test antibiotic (e.g., AC4437).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the reaction mixture through a stacked nitrocellulose (binds ribosome-ligand complexes) and cellulose acetate (non-binding) membrane under vacuum.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Quantification: Place the nitrocellulose filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined from the measured radioactivity. For competition assays, the IC₅₀ (concentration of unlabeled antibiotic that displaces 50% of the radiolabeled ligand) can be calculated and used to determine the binding affinity (Ki).
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of an antibiotic on the translation of a reporter gene in a cell-free system.[4]
a. Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test antibiotic at various concentrations
-
Luminometer or fluorometer
b. Procedure:
-
Reaction Setup: In a microplate well, combine the S30 extract, plasmid DNA, amino acid mixture, energy source, and the test antibiotic at different concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection: Measure the signal from the reporter protein (luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the signal in the presence of the antibiotic to the signal of the untreated control. The IC₅₀ value can then be determined.
Mandatory Visualization
Caption: Mechanism of action of aminoglycoside antibiotics.
Caption: General workflow for the evaluation of a new antibiotic.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic tolerance in environmentally stressed Bacillus subtilis: physical barriers and induction of a viable but nonculturable state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Research-Grade Antibiotics
Disclaimer: Specific disposal protocols for a substance labeled "Antibiotic AC4437" are not available in publicly accessible resources. The following guidelines are based on established best practices for the disposal of general research-grade antibiotics in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for the specific agent and adhere to their institution's environmental health and safety (EHS) protocols.
Improper disposal of antibiotics can lead to environmental contamination and contribute to the development of antimicrobial resistance. Therefore, a structured and compliant waste management plan is essential for any laboratory handling these compounds.
Immediate Safety and Handling Precautions
Before any disposal procedure, it is crucial to handle all antibiotic waste with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.
Step-by-Step Disposal Protocol
The correct disposal route for antibiotic waste depends on its form and concentration. High-concentration stock solutions are generally treated as hazardous chemical waste, while the disposal of dilute solutions like used cell culture media depends on the antibiotic's stability.
Step 1: Waste Characterization and Segregation
Properly identify and segregate different types of antibiotic waste to ensure they are disposed of correctly. Do not mix high-concentration antibiotic waste with other laboratory waste streams.
-
High-Concentration Waste: Includes expired or unused stock solutions and pure powdered antibiotics. These are considered hazardous chemical waste.
-
Low-Concentration Waste: Primarily consists of used cell culture media and aqueous buffers containing antibiotics at working concentrations.
-
Contaminated Solid Waste: Includes items such as pipette tips, gloves, flasks, and paper towels that have come into contact with antibiotics.
Step 2: Disposal of Different Waste Forms
A. High-Concentration Stock Solutions and Unused Antibiotics:
-
Collection: Collect all high-concentration antibiotic waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the antibiotic.
-
Labeling: The container should be labeled with "Hazardous Waste," the full chemical name of the antibiotic(s), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, following institutional guidelines.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. These wastes are typically incinerated by a licensed hazardous waste management company.
B. Used Cell Culture Media Containing Antibiotics:
The disposal method for used media depends on the heat stability of the antibiotic.
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, bacteria, viruses), it must first be decontaminated, typically by autoclaving.
-
Antibiotic Deactivation:
-
Heat-Labile Antibiotics: For antibiotics that are degraded by autoclaving, the used media can be treated in a standard autoclave cycle. After autoclaving and ensuring no other hazardous chemicals are present, it may be permissible to dispose of the liquid down the drain. However, always confirm this with your institution's EHS guidelines.
-
Heat-Stable Antibiotics: If the antibiotic is heat-stable, autoclaving will not deactivate it. In this case, the autoclaved media should be collected as chemical waste.
-
-
Chemical Waste Collection: Collect the media (especially if containing heat-stable antibiotics) in a labeled hazardous waste container for disposal via your institution's EHS program. Do not pour untreated antibiotic-containing media down the drain.
C. Contaminated Solid Waste (Non-Sharps):
-
Segregation: Collect items like gloves, petri dishes, and plastic pipettes that have come into contact with antibiotics in a designated biohazardous or chemical waste container, according to institutional protocols.
-
Decontamination: These items should be autoclaved to destroy any biological agents.
-
Final Disposal: After autoclaving, these items can often be disposed of as general waste, provided all biohazard symbols are defaced. Confirm this with your institutional policy.
D. Contaminated Sharps:
-
Collection: Needles, scalpels, and broken glass contaminated with antibiotics should be placed in a designated, puncture-proof sharps container.
-
Disposal: Once the sharps container is full, it should be sealed and disposed of through your institution's biohazardous or medical waste stream. These containers are typically incinerated.
Quantitative Data: Heat Stability of Common Antibiotics
The decision to dispose of antibiotic-containing media via autoclaving and then down the drain is dependent on the heat stability of the antibiotic. The following table summarizes the heat stability of several classes of antibiotics when autoclaved at 121°C for 15 minutes.
| Antibiotic Class | Heat Stability at 121°C (15 min) | Examples |
| Sulfonamides | High Stability | Sulfamethazine |
| Lincomycin | High Stability | Lincomycin |
| Tetracyclines | Variable Stability | Doxycycline (stable at 100°C, degrades at 121°C) |
| β-Lactams | Variable (some surprisingly stable) | Penicillin G (heat-labile), Azlocillin, Aztreonam, Mezlocillin, Oxacillin (remarkably heat-stable)[1][2] |
| Aminoglycosides | Generally Good Stability | Gentamicin (may experience some degradation) |
| Glycopeptides | Good Stability | Vancomycin |
| Quinolones | Good Stability | Ciprofloxacin |
This table is a summary of findings from multiple studies.[1][2][3][4] Heat stability can be variable even within a class of antibiotics.
Experimental Protocols
A common method to determine the heat stability of an antibiotic involves measuring its antimicrobial activity before and after heat treatment.
Protocol: Assessing Antibiotic Heat Stability by Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Antibiotic Solution: Prepare a stock solution of the antibiotic in a suitable solvent.
-
Heat Treatment: Autoclave a portion of the antibiotic solution at 121°C for 15 minutes.
-
Serial Dilutions: Create serial dilutions of both the untreated and autoclaved antibiotic solutions in appropriate growth media.
-
Inoculation: Inoculate the dilutions with a standardized suspension of a susceptible bacterial strain.
-
Incubation: Incubate the inoculated dilutions under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Analysis: Compare the MIC of the autoclaved antibiotic to the untreated antibiotic. A significant increase (e.g., 16-fold or more) in the MIC after autoclaving indicates that the antibiotic is heat-labile.[1][2]
Mandatory Visualization
Caption: Decision workflow for the disposal of antibiotic waste.
References
Essential Safety and Handling Guidelines for Novel Antibiotic Compounds (AC4437)
Disclaimer: No specific safety data sheet (SDS) for a substance designated "Antibiotic AC4437" is publicly available. The following information is based on general best practices for handling powdered antibiotic compounds of unknown toxicity and should be supplemented by a substance-specific risk assessment before any handling occurs.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel antibiotic compounds. It offers procedural guidance on personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling powdered antibiotic compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166)[1] | To protect against splashes and airborne particles. |
| Hand Protection | Impervious gloves (e.g., nitrile) tested according to EN 374 | For prolonged or repeated skin contact.[1] |
| Body Protection | Long-sleeved laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable or if experiencing respiratory symptoms, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is fundamental for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1]
-
Dust Formation: Minimize the formation and accumulation of dust.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and after handling. Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Disposal Plan:
The following table outlines the general steps for the disposal of antibiotic waste.
| Step | Procedure |
| 1. Collection | Collect waste in a designated, properly labeled, and sealed container. |
| 2. Inactivation (if required) | Depending on institutional guidelines, chemical inactivation may be necessary. |
| 3. Packaging | Package the waste container for disposal according to institutional and local regulations. |
| 4. Disposal | Dispose of the waste through an approved waste disposal plant or a licensed contractor. Do not release into the environment.[1] For unused or expired medication, consider drug take-back programs.[2] |
Visualizing Workflows and Emergency Protocols
Diagram 1: Safe Handling Workflow for this compound
This diagram illustrates the key steps for the safe handling of a powdered antibiotic, from preparation to disposal.
Caption: A workflow for the safe handling of powdered antibiotics.
Diagram 2: Emergency Response for Accidental Exposure
This diagram outlines the immediate actions to take in case of accidental exposure to an antibiotic compound.
Caption: A logical diagram for the emergency response to accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
